SPC-alkyne
Description
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Properties
Molecular Formula |
C19H12N4O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[(6-ethynyl-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C19H12N4O2S/c1-3-12-6-7-14-13(10-12)17(21-18(20-14)15-5-4-8-26-15)22-23-16(24)9-11(2)19(23)25/h1,4-10H,2H3,(H,20,21,22) |
InChI Key |
JITOYLMOAZSYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C=C(C=C3)C#C)C4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
What is SPC-alkyne and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPC-alkyne
This compound is a synthetically modified analog of Sphingosylphosphorylcholine (SPC), a naturally occurring bioactive lipid. By incorporating a terminal alkyne group (a carbon-carbon triple bond) into the SPC molecule, this compound serves as a powerful chemical probe for researchers in lipid biology and drug discovery. This modification allows for the visualization and tracking of SPC within cellular systems through a highly specific and efficient chemical reaction known as "click chemistry".
The alkyne group acts as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a complementary azide-tagged molecule (e.g., a fluorescent dye or a biotin tag for purification) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables researchers to study the distribution, metabolism, and interactions of SPC with proteins and other biomolecules in living cells and complex biological samples.
Recent studies have highlighted the role of this compound in modulating immune responses. Specifically, it has been shown to suppress the production of Interleukin-2 (IL-2) and the activity of the transcription factors AP-1 and NFAT (Nuclear Factor of Activated T-cells), suggesting its potential as a tool to investigate signaling pathways in T-cell activation.
Chemical Structure and Properties
The precise chemical structure of commercially available this compound can vary depending on the position of the alkyne modification. However, a common synthetic strategy involves incorporating the alkyne into the phosphocholine headgroup. Based on this, a representative structure is provided below. The quantitative data for the parent molecule, Sphingosylphosphorylcholine, is also included for reference.
Representative Chemical Structure of this compound
A likely chemical structure for this compound involves the modification of the choline head group to include a terminal alkyne. This allows the lipid to be processed by cellular machinery while presenting the alkyne for click chemistry reactions.
Quantitative Data Summary
| Property | Sphingosylphosphorylcholine (Parent Molecule) | This compound (Representative) |
| Molecular Formula | C₂₃H₄₉N₂O₅P[1][2][3] | C₂₆H₅₁N₂O₅P |
| Molecular Weight | 464.62 g/mol [1][2][4] | ~505.67 g/mol (Calculated) |
| Appearance | Light yellow powder[1] | Not specified, likely a powder or solid |
| Solubility | Soluble in chloroform/methanol (2:1)[1] | Soluble in organic solvents[5][6][7] |
| Storage Temperature | -20°C[1][2] | -20°C is recommended for long-term storage |
Experimental Protocols
The use of this compound as a chemical probe typically involves two key experimental stages: metabolic labeling of cells with this compound, followed by a click chemistry reaction to attach a reporter molecule for detection or enrichment. Below are detailed, generalized protocols for these procedures.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of this compound into cellular lipids.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., Jurkat cells for T-cell studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA), delipidated
Procedure:
-
Cell Seeding: Plate mammalian cells on glass coverslips or in culture dishes at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO) at a concentration of 1-10 mM.
-
Labeling:
-
Dilute the this compound stock solution directly into the complete cell culture medium to a final concentration typically ranging from 2.5 µM to 25 µM. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Remove the existing media from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a period of 16-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized based on the metabolic rate of the cells and the desired level of incorporation.
-
-
Washing:
-
After the incubation period, remove the labeling medium.
-
Wash the cells once with PBS containing 1% delipidated BSA to remove any unincorporated this compound that may be non-specifically associated with the cell membrane.
-
Wash the cells twice with PBS to remove the BSA.
-
-
Fixation (for imaging):
-
Fix the cells with 3.7-4% paraformaldehyde or formalin in PBS for at least 15 minutes at room temperature.
-
Wash the fixed cells twice with PBS. The cells are now ready for the click chemistry reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization
This protocol describes the "clicking" of an azide-containing fluorescent dye to the incorporated this compound for visualization by fluorescence microscopy.
Materials:
-
This compound labeled and fixed cells on coverslips
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
Procedure:
-
Prepare Click Reaction Cocktail:
-
Prepare stock solutions of each component: 10 mM azide-dye in DMSO, 50 mM CuSO₄ in water, 50 mM THPTA or TBTA in DMSO/water, and a fresh 500 mM solution of sodium ascorbate in water.
-
In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order (for a 500 µL final volume):
-
435 µL of click buffer
-
5 µL of azide-dye stock solution (final concentration 100 µM)
-
10 µL of CuSO₄ stock solution (final concentration 1 mM)
-
25 µL of THPTA/TBTA stock solution (final concentration 2.5 mM)
-
-
Vortex the mixture briefly.
-
Add 25 µL of the freshly prepared sodium ascorbate solution to initiate the formation of the Cu(I) catalyst (final concentration 25 mM). Vortex immediately.
-
-
Click Reaction:
-
Aspirate the PBS from the fixed cells on the coverslips.
-
Add the click reaction cocktail to the cells, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Signaling Pathways and Experimental Workflows
This compound has been identified as an inhibitor of T-cell activation, specifically by suppressing the NFAT and AP-1 signaling pathways. The following diagrams illustrate the general workflow for using this compound as a chemical probe and a simplified model of the T-cell activation pathway that is inhibited by this compound.
Caption: A general experimental workflow for utilizing this compound as a chemical probe.
Caption: Simplified Calcineurin-NFAT signaling pathway in T-cells and the inhibitory effect of this compound.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis and Purification of SPC-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Sphingosylphosphorylcholine-alkyne (SPC-alkyne), a crucial chemical tool for investigating sphingolipid metabolism and signaling. This compound, equipped with a terminal alkyne group, enables the powerful application of bioorthogonal click chemistry for the detection, visualization, and quantification of sphingolipids and their interacting partners in complex biological systems. While specific synthesis details for commercially available this compound are often proprietary, this document outlines a robust and well-established modular synthetic approach based on published methodologies for analogous clickable sphingolipids.
Overview of this compound and its Applications
Sphingolipids are a class of lipids that play fundamental roles in cell membrane structure and are key signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Sphingosylphosphorylcholine (SPC) is a bioactive sphingolipid that exerts its effects through various signaling pathways. The introduction of a terminal alkyne functional group onto the SPC molecule creates a "clickable" analog that retains its biological properties while allowing for covalent ligation to reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3] This enables researchers to trace the metabolic fate of SPC, identify its binding partners, and visualize its subcellular localization.
Synthesis of this compound: A Modular Approach
The synthesis of this compound can be achieved through a convergent strategy, which involves the separate synthesis of a protected sphingosine backbone and an alkyne-functionalized phosphocholine headgroup, followed by their coupling and subsequent deprotection. This modular approach offers flexibility and allows for the introduction of modifications to different parts of the molecule if desired.
Synthetic Scheme Overview
The overall synthetic workflow for this compound is depicted below. It begins with the protection of commercially available D-erythro-sphingosine, followed by the synthesis of the alkyne-modified phosphorylating agent. These two key intermediates are then coupled, and the final product is obtained after removal of the protecting groups.
Quantitative Data from Analogous Syntheses
The following table summarizes representative quantitative data for the key steps in the synthesis of clickable sphingolipids, as reported in the literature. Yields and conditions can vary based on the specific reagents and substrates used.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Amino Protection | D-erythro-sphingosine, (Boc)₂O | Dichloromethane (DCM), Triethylamine (TEA) | 0 to RT | 4-6 | 85-95 | General |
| Phosphorylation | 2-(Propargyloxy)ethanol, POCl₃ | Anhydrous DCM, Pyridine | 0 | 2-4 | 60-70 | [4] |
| Coupling | Boc-protected sphingosine, Alkyne-phosphodichloridate | Anhydrous Pyridine | 0 to RT | 12-16 | 50-65 | [4] |
| Boc Deprotection | Boc-protected this compound | Trifluoroacetic acid (TFA) in DCM (1:1) | RT | 1-2 | 90-98 | General |
Note: This data is compiled from standard organic synthesis procedures and publications on related sphingolipid analogs. Actual results for this compound may vary.
Detailed Experimental Protocols
Synthesis of Boc-Protected Sphingosine
-
Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of dichloromethane (DCM) and methanol.
-
Add triethylamine (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to afford the Boc-protected sphingosine.
Synthesis of 2-(Propargyloxy)ethyl phosphorodichloridate
-
To a solution of 2-(propargyloxy)ethanol (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the stirred solution.
-
Maintain the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, the pyridinium hydrochloride salt is filtered off under an inert atmosphere.
-
The filtrate, containing the desired product, is typically used immediately in the next step without further purification.
Coupling of Boc-Protected Sphingosine and Alkyne-Phosphodichloridate
-
Dissolve Boc-protected sphingosine (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Slowly add the freshly prepared solution of 2-(propargyloxy)ethyl phosphorodichloridate (1.1 eq) to the sphingosine solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Deprotection of Boc-Protected this compound
-
Dissolve the purified Boc-protected this compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
The crude final product is then subjected to final purification.
Purification of this compound
The final purification of this compound is critical to remove any remaining starting materials, byproducts, and residual solvents, ensuring a high-purity compound for biological experiments. High-Performance Liquid Chromatography (HPLC) is the method of choice for this final purification step.
HPLC Purification Protocol
-
Column: A C18 reversed-phase column is typically used for the purification of sphingolipids.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization for mass spectrometry detection.
-
Detection: The elution of the compound can be monitored by UV absorbance (if an appropriate chromophore is present) or, more commonly, by mass spectrometry (LC-MS).
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., methanol or a mixture of acetonitrile and water). b. Inject the sample onto the HPLC column. c. Run a gradient elution program, for example, starting from 30% acetonitrile in water to 95% acetonitrile over 30 minutes. d. Collect fractions corresponding to the product peak. e. Combine the pure fractions and lyophilize to obtain the final this compound product as a solid.
Purity Assessment
The purity of the final this compound should be assessed using analytical techniques such as:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
¹H and ³¹P NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Analytical HPLC: To determine the purity profile.
| Analytical Technique | Parameter Measured | Typical Specification | Reference(s) |
| Analytical HPLC | Purity | ≥ 95% | [5][6] |
| HRMS | Mass Accuracy | ± 5 ppm | [5] |
| ¹H NMR | Structural Integrity | Conforms to structure | General |
| ³¹P NMR | Phosphorus Environment | Single peak | General |
Application in Click Chemistry: A Workflow
Once synthesized and purified, this compound can be used in a variety of click chemistry applications. A typical workflow for labeling and identifying SPC-interacting proteins is illustrated below.
Context: Sphingolipid Metabolism
To appreciate the utility of this compound, it is helpful to understand its place within the broader context of sphingolipid metabolism. SPC is part of a complex network of interconvertible lipids.
This guide provides a framework for the synthesis and purification of this compound, empowering researchers to utilize this valuable tool in their studies of sphingolipid biology. The modular synthetic approach and detailed purification protocols herein should serve as a strong foundation for the successful production of high-purity this compound for advanced biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 4. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of SPC-Alkyne
Introduction: Sphingosylphosphorylcholine-alkyne (this compound) is a chemically modified analog of the bioactive signaling lipid, Sphingosylphosphorylcholine (SPC). By incorporating a terminal alkyne group, this compound serves as a powerful chemical probe for the study of sphingolipid metabolism, trafficking, and signaling. The alkyne functional group acts as a bioorthogonal handle, allowing for the covalent attachment of reporter tags (such as fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide details the core physical and chemical properties of this compound, provides experimental protocols for its use, and illustrates its application in biological research.
Core Properties of this compound
| Property | Description |
| Molecular Formula | Varies by synthesis (e.g., C₂₆H₅₃N₂O₅P for a C18 sphingosine base with a propargyl group on the phosphate) |
| Molecular Weight | Approximately 520.7 g/mol (Calculated for the example formula) |
| Appearance | Expected to be a white to off-white solid or waxy substance.[3] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3] Insoluble in water.[4][5][6] |
| Storage Conditions | Store at -20°C or colder, under a dry, inert atmosphere to prevent oxidation and hydrolysis.[3] |
Chemical Properties and Reactivity
The Alkyne Functional Group
The key reactive feature of this compound is its terminal alkyne (C≡C-H). The carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry. This hybridization increases the s-character of the C-H bond, making the terminal proton significantly more acidic (pKa ≈ 25) compared to protons in alkenes or alkanes.[4] This acidity is a defining chemical characteristic, though its primary utility in a biological context is the alkyne's ability to undergo cycloaddition reactions.
Bioorthogonality and Click Chemistry
The alkyne group is bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found within a living system. This allows this compound to be metabolically incorporated into cells without significantly altering cellular processes or reacting non-specifically.
Its primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . In this reaction, the terminal alkyne of this compound reacts with an azide-functionalized molecule (e.g., Azide-Biotin, Azide-FITC) in the presence of a Cu(I) catalyst. This forms an extremely stable, covalent 1,2,3-triazole linkage, effectively "clicking" a reporter tag onto the lipid probe.[7][8]
Biological Activity Context
The parent molecule, sphingosylphosphorylcholine, is a bioactive lipid that plays roles in various cellular responses, including cell migration, proliferation, and wound healing.[9] While the primary purpose of this compound is as a probe, it is designed to mimic the behavior of endogenous SPC. Modified sphingolipids have been shown to retain activity as substrates for relevant enzymes, making them viable for probing enzymatic pathways.[1] Some small molecules sharing the "this compound" name have been identified as inhibitors of T-cell signaling pathways by suppressing IL-2 production and NFAT/AP-1 reporters.[10][11][12] This highlights the importance of verifying the specific molecular structure when sourcing this compound.
Physical Properties
Solubility and Handling
As an amphipathic lipid, this compound is soluble in organic solvents like DMSO and DMF.[3] It is generally insoluble in aqueous solutions, where it may form micelles or aggregates. For biological experiments, it is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted into aqueous media or cell culture medium for final use.
Stability and Storage
Lipids are susceptible to degradation through oxidation of unsaturated bonds and hydrolysis of ester or phosphodiester linkages. The alkyne group itself is generally stable. To ensure long-term integrity, this compound should be stored as a solid at -20°C or -80°C under an inert gas like argon or nitrogen. Stock solutions in anhydrous organic solvents should also be stored at low temperatures.
Spectroscopic Properties
The characterization of this compound relies on standard analytical techniques. The alkyne group provides unique spectroscopic signatures that confirm its presence.
| Spectroscopy | Characteristic Signature |
| ¹H-NMR | The terminal alkyne proton (≡C-H ) typically appears as a singlet or a narrow triplet in the region of δ = 2.0–3.0 ppm. The rest of the spectrum will show broad signals corresponding to the sphingoid backbone and phosphocholine headgroup. |
| ¹³C-NMR | The two sp-hybridized carbons of the alkyne (C≡C ) resonate in the range of δ = 65–90 ppm. |
| IR Spectroscopy | A sharp, weak absorption band for the C≡C stretch appears around 2100–2260 cm⁻¹. A strong, sharp band for the terminal ≡C-H stretch is observed around 3260–3330 cm⁻¹. |
| Mass Spectrometry | ESI-MS can be used to confirm the molecular weight and fragmentation patterns can help elucidate the structure. |
Key Experimental Protocols and Workflows
General Workflow for Protein Labeling using this compound
This compound can be used to identify proteins that interact with or are modified by sphingolipids. The workflow involves metabolic labeling followed by click chemistry and analysis.
Caption: General workflow for identifying SPC-interacting proteins.
Protocol: CuAAC for Labeling Proteins in a Cell Lysate
This protocol is adapted for labeling this compound-modified proteins within a complex cell lysate using an azide-functionalized reporter.[8][13][14][15]
1. Reagent Preparation:
-
Protein Lysate: Prepare lysate from cells previously treated with this compound. Protein concentration should be 1-5 mg/mL. Keep on ice.
-
Azide Reporter Stock: Prepare a 1 mM solution of the azide reporter (e.g., Azide-Biotin) in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (THPTA): Prepare a 100 mM stock solution of THPTA in water. This ligand stabilizes the Cu(I) ion and improves reaction efficiency.
-
Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution in water immediately before use , as it oxidizes quickly.
2. Reaction Assembly (per 200 µL final volume):
-
In a microfuge tube, combine the following in order:
-
50 µL of protein lysate (containing this compound modified proteins).
-
100 µL of PBS buffer (pH 7.4).
-
4 µL of 1 mM Azide Reporter stock (final concentration: 20 µM).
-
10 µL of 100 mM THPTA solution. Vortex briefly.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
-
Initiate the reaction: Add 26 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex immediately.
3. Incubation:
-
Protect the reaction from light (especially if using a fluorescent azide).
-
Incubate at room temperature for 30-60 minutes.
4. Downstream Processing:
-
The labeled lysate is now ready for analysis. This may include:
-
Precipitating the protein using methanol or acetone to remove excess reagents.
-
Direct analysis by SDS-PAGE and in-gel fluorescence scanning.
-
Affinity purification if an Azide-Biotin tag was used.
-
Application in Signaling Pathway Analysis
Probing Sphingolipid-Mediated Pathways
This compound enables the identification of previously unknown binding partners and substrates of enzymes in sphingolipid signaling pathways. By using an affinity tag like biotin, researchers can perform pull-down experiments followed by mass spectrometry to identify the "interactome" of SPC.
Caption: Logic diagram for identifying protein targets of SPC.
Investigating T-Cell Activation
The nuclear factor of activated T-cells (NFAT) is a key transcription factor in T-cell activation, leading to the production of cytokines like IL-2.[16][17][18][19] Given that some molecules named "this compound" inhibit this pathway, a lipidomic probe could be used to investigate how sphingolipids modulate the upstream signals (e.g., calcium influx, PLC activation) that lead to NFAT dephosphorylation and nuclear translocation.[10][20] Researchers could use this compound to determine if it localizes to specific membrane domains or interacts with components of the T-cell receptor signaling complex during activation.
References
- 1. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bioclone.net [bioclone.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. targetmol.cn [targetmol.cn]
- 13. vectorlabs.com [vectorlabs.com]
- 14. broadpharm.com [broadpharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NFAT - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of SPC-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for sphingosylphosphorylcholine-alkyne (SPC-alkyne), a critical reagent in lipid research and drug development. Understanding the stability profile of this compound is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling, storage, and stability assessment.
Introduction to this compound
Sphingosylphosphorylcholine-alkyne (this compound) is a synthetically modified bioactive sphingolipid. It incorporates a terminal alkyne group, enabling its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This functional handle allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) for visualization and tracking of sphingolipid metabolism and localization in cellular and in vivo systems. Given its multifaceted structure, comprising a sphingoid base, a phosphocholine headgroup, and a reactive alkyne moiety, its stability is influenced by several factors.
Factors Influencing this compound Stability
The stability of this compound is primarily dictated by the chemical lability of its constituent parts: the phosphocholine ester linkage and the terminal alkyne. Key environmental factors that can impact its integrity include temperature, pH, exposure to light, and the presence of oxidative agents or enzymes.
Temperature: As with most lipids, higher temperatures accelerate degradation processes. For long-term storage, temperatures of -20°C or -80°C are recommended to minimize hydrolytic and oxidative degradation.[1] Repeated freeze-thaw cycles should be avoided as they can disrupt the physical state of the lipid and potentially introduce moisture, leading to hydrolysis.
pH: The phosphocholine ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. Neutral pH (around 7.0-7.5) is generally optimal for maintaining the integrity of the molecule in aqueous solutions.
Oxidation: The terminal alkyne group and the unsaturated sphingoid backbone can be susceptible to oxidation.[2][3][4][5] Exposure to air (oxygen) and pro-oxidant agents, such as certain metal ions, should be minimized. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a standard practice to prevent oxidation.
Enzymatic Degradation: In biological systems or in the presence of cellular extracts, this compound can be metabolized by various enzymes. For instance, sphingomyelinases could potentially cleave the phosphocholine headgroup.[6] The metabolic fate of SPC and its analogs is an active area of research.[6][7][8][9]
Light Exposure: While the sphingolipid backbone and alkyne are not inherently photolabile, it is good practice to protect this compound from prolonged exposure to light, especially UV light, to prevent the formation of reactive species that could initiate degradation.[10]
Recommended Storage and Handling Conditions
To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended.
Storage Conditions Summary
| Form | Temperature | Atmosphere | Duration | Container |
| Solid (Lyophilized Powder) | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Up to 1 year | Glass vial with PTFE-lined cap |
| Organic Solvent Stock | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Up to 6 months | Glass vial with PTFE-lined cap |
| Aqueous Solution (for immediate use) | 2-8°C | N/A | < 24 hours | Glass or polypropylene tube |
Note: These are general recommendations. Always refer to the manufacturer's specific instructions.
Handling Procedures
-
Solid Form: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Solution Preparation: Dissolve this compound in a suitable organic solvent, such as ethanol, methanol, or a chloroform/methanol mixture. For click chemistry applications, ensure the solvent is compatible with the reaction conditions.
-
Inert Atmosphere: When storing solutions, it is advisable to purge the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Avoid Plasticizers: Do not use plastic containers for storing organic solutions of lipids, as plasticizers can leach into the solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways: hydrolysis of the phosphocholine headgroup and oxidation of the alkyne terminus.
Caption: Potential degradation pathways of this compound.
Hydrolytic Degradation: The ester linkage in the phosphocholine headgroup is susceptible to hydrolysis, which would yield sphingosine-alkyne and phosphocholine. This process is accelerated in the presence of strong acids or bases.[11][12][13][14][15]
Oxidative Degradation: The terminal alkyne can undergo oxidative cleavage in the presence of strong oxidizing agents (e.g., ozone, potassium permanganate) or potentially reactive oxygen species (ROS) in biological environments.[2][3][4][5] This would lead to the formation of a carboxylic acid and, in the case of a terminal alkyne, carbon dioxide.[2][4][5]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is the method of choice.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
References
- 1. General information for the proper application of our labels [abberior.rocks]
- 2. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. fiveable.me [fiveable.me]
- 4. Alkynes to Carboxylic Acids: Oxidative Cleavage [moodle.tau.ac.il]
- 5. 9.6 Oxidative Cleavage of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Sphingosylphosphorylcholine (SPC), a Causative Factor of SPC-Induced Vascular Smooth Muscle Cells Contraction, Is Taken Up via Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients | PLOS One [journals.plos.org]
- 8. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosylphosphorylcholine (SPC), a Causative Factor of SPC-Induced Vascular Smooth Muscle Cells Contraction, Is Taken Up via Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxide-catalyzed cleavage of selective ester bonds in phosphatidylcholine: An FTIR study (Journal Article) | OSTI.GOV [osti.gov]
- 13. youtube.com [youtube.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of SPC-Alkyne: A Technical Guide for Researchers
An In-depth exploration into the aqueous and organic solvent compatibility of Sphingosylphosphorylcholine-Alkyne (SPC-Alkyne), a critical probe for advancements in lipid biology and drug development.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. As a key tool in "click chemistry," the utility of this compound in labeling, tracking, and identifying interactions of sphingolipids is critically dependent on its effective dissolution in appropriate solvent systems. This document consolidates available data, provides detailed experimental protocols for its use, and visualizes relevant biological and experimental workflows.
Understanding this compound Solubility: A Summary
Quantitative solubility data for this compound is not readily published. However, by examining the physicochemical properties of its parent molecule, sphingosylphosphorylcholine (SPC), and other structurally related alkyne-modified lipids, we can infer its solubility profile. This compound possesses a polar phosphocholine headgroup and a long, nonpolar hydrocarbon tail containing a terminal alkyne. This amphipathic nature dictates its solubility.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Estimated Solubility | Remarks |
| Aqueous Buffers | |||
| Water | Polar, Aqueous | Sparingly Soluble / Insoluble | The large hydrophobic tail limits solubility. Forms micelles at higher concentrations. |
| Phosphate-Buffered Saline (PBS) | Polar, Aqueous | Sparingly Soluble | Similar to water. For cell-based assays, dilution from an organic stock is necessary. |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble (~1-10 mg/mL) | A common solvent for preparing concentrated stock solutions of similar lipid probes. |
| Dimethylformamide (DMF) | Polar, Aprotic | Soluble (~1-10 mg/mL) | An alternative to DMSO for stock solution preparation. |
| Ethanol | Polar, Protic | Soluble | Often used as a co-solvent to facilitate dissolution in aqueous media. |
| Methanol | Polar, Protic | Soluble | Can be used for stock solutions, but may be more volatile than DMSO or DMF. |
| Chloroform/Methanol Mixtures | Nonpolar/Polar | Highly Soluble | A common solvent system for the extraction and analysis of sphingolipids. |
Note: The solubility values in DMSO and DMF are estimates based on data for similar alkyne-modified sphingolipids and fatty acids, such as Sphingosine (d18:1) Alkyne and Myristic Acid Alkyne. Researchers should perform their own tests to determine the precise solubility for their specific applications.
Experimental Protocols
Effective use of this compound hinges on proper preparation of stock and working solutions. The following protocols provide detailed methodologies for common experimental scenarios.
Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for creating a high-concentration stock of this compound for long-term storage and subsequent dilution into aqueous media for cell-based assays or biochemical reactions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Pipettors and sterile tips
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a stream of inert gas, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex briefly to mix.
-
If the lipid does not fully dissolve, gentle warming (up to 37°C) and/or sonication in a water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C under an inert atmosphere to minimize degradation and oxidation.
Preparation of Working Solutions for Cell Culture Experiments
Introducing lipids into aqueous cell culture media requires careful dilution to avoid precipitation and ensure bioavailability.
Materials:
-
Concentrated this compound stock solution (in DMSO or DMF)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw the concentrated this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with pre-warmed cell culture medium to achieve the final desired working concentration (typically in the low µM range for metabolic labeling).
-
It is crucial to add the stock solution to the medium while vortexing or pipetting up and down to ensure rapid and even dispersion, which minimizes the risk of precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
-
Use the freshly prepared working solution immediately for treating cells. Do not store aqueous working solutions for extended periods.
Visualizing a Relevant Biological Pathway and Experimental Workflow
To provide context for the application of this compound, the following diagrams illustrate the general sphingolipid metabolism pathway and a typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry experiment.
Methodological & Application
Application Notes and Protocols for SPC-Alkyne Labeling of Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the labeling of cell surface proteins utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction allows for the specific covalent attachment of probes, such as fluorophores, to proteins that have been metabolically tagged with an azide or alkyne functionality. This technique is a powerful tool for visualizing, tracking, and quantifying cell surface proteins in their native environment.[1][][3][4]
Principle of the Method
The protocol involves two main stages. First, cells are cultured in the presence of a metabolic precursor containing a bioorthogonal handle (an azide or an alkyne). For labeling glycoproteins, azide- or alkyne-modified sugars like N-azidoacetylmannosamine (ManNAz) or its alkyne counterpart are used, which are incorporated into the glycan structures of cell surface proteins.[5][6][7] Alternatively, for direct protein labeling, azide- or alkyne-containing analogs of amino acids, such as azidohomoalanine (Aha) or homopropargylglycine (Hpg), can be incorporated into newly synthesized proteins.[1] The second stage involves the specific and efficient reaction of the metabolically incorporated functional group with a complementary probe (e.g., a cyclooctyne-conjugated fluorophore for an azide-labeled protein) via SPAAC.[][8] This copper-free click chemistry is highly biocompatible and proceeds rapidly under physiological conditions, making it ideal for live-cell applications.[1][4]
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for key reagents used in SPC-alkyne labeling experiments. Optimal conditions may vary depending on the cell type, the specific metabolic label, and the cyclooctyne probe used.
| Reagent/Parameter | Typical Concentration/Value | Incubation Time | Notes |
| Metabolic Labeling | |||
| Azido Sugars (e.g., ManNAz) | 25-100 µM | 24-72 hours | For labeling of sialylated glycoproteins.[7][9] |
| Alkyne Sugars (e.g., alkynyl Fuc) | 25-50 µM | 1-3 days | For labeling fucosylated glycans.[6] |
| Azido Amino Acids (e.g., Aha) | 50-200 µM | 4-24 hours | Requires methionine-free media for efficient incorporation.[1] |
| SPAAC Reaction (Click Labeling) | |||
| Cyclooctyne-Fluorophore Conjugate | 1-25 µM | 10-60 minutes | Higher concentrations and longer times can increase signal but may also lead to higher background.[1] |
| Microscopy/Flow Cytometry | |||
| Cell Density for Imaging | 5 x 10^4 to 2 x 10^5 cells/well | N/A | For seeding on coverslips or in imaging plates. |
| Cell Density for Flow Cytometry | 1 x 10^6 cells/mL | N/A | For suspension cells or trypsinized adherent cells. |
Experimental Workflow
Caption: Workflow for cell surface protein labeling.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling cell surface glycoproteins with an azide-modified sugar followed by SPAAC with a cyclooctyne-fluorophore.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
N-azidoacetylmannosamine (ManNAz)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluorophore)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Bovine serum albumin (BSA)
-
Microscopy-grade plates or coverslips
-
Fluorescence microscope or flow cytometer
Procedure:
Part 1: Metabolic Labeling
-
Cell Seeding: Seed cells in the desired format (e.g., on coverslips in a 24-well plate for microscopy) at a density that will result in a sub-confluent monolayer after the incubation period. Allow cells to adhere overnight.
-
Preparation of Labeling Medium: Prepare the metabolic labeling medium by adding ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.
-
Metabolic Incorporation: Remove the culture medium from the cells and replace it with the metabolic labeling medium.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Washing: Gently wash the cells twice with warm PBS to remove any unincorporated azido sugar.
-
Preparation of Labeling Solution: Prepare the SPAAC labeling solution by diluting the cyclooctyne-fluorophore conjugate in complete culture medium to a final concentration of 5-10 µM.
-
Labeling Reaction: Add the SPAAC labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.
Part 3: Analysis
-
For Fluorescence Microscopy:
-
(Optional) Fixation: If desired, fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
-
For Flow Cytometry:
-
Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution.
-
Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in ice-cold PBS containing 1% BSA.
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Signaling Pathway and Logical Relationships
Caption: Pathway of metabolic labeling and detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient metabolic incorporation | Increase the concentration of the metabolic precursor or the incubation time. Ensure the precursor is not degraded. |
| Inefficient SPAAC reaction | Increase the concentration of the cyclooctyne-probe or the reaction time. Ensure the probe is of high quality. | |
| Low abundance of the target protein | Use a cell line known to express high levels of the glycoprotein of interest. | |
| High background fluorescence | Non-specific binding of the probe | Decrease the concentration of the cyclooctyne-probe. Increase the number and duration of the washing steps after the SPAAC reaction. |
| Autofluorescence of cells | Use a fluorophore in a spectral region where cellular autofluorescence is minimal (e.g., far-red or near-infrared). | |
| Cell toxicity | High concentration of metabolic precursor or probe | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. |
| Contamination | Ensure sterile technique throughout the experiment. |
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Imaging of Live Cells Using Alkyne-Tagged Probes
Introduction
The visualization of dynamic cellular processes in living cells is a cornerstone of modern biological research. The use of small, bioorthogonal chemical reporters has emerged as a powerful strategy for labeling and imaging biomolecules in their native environment. Among these, alkyne-containing probes have gained significant traction due to their small size and unique chemical reactivity. The alkyne group is largely absent in biological systems, making it an ideal bioorthogonal handle for specific labeling.[1]
This document provides detailed application notes and protocols for the use of alkyne-tagged molecules (represented here as a general class, including potentially specific proprietary probes) for the fluorescent imaging of live cells. Two primary methodologies are covered:
-
Stimulated Raman Scattering (SRS) Microscopy: A label-free imaging technique that directly detects the vibrational signature of the alkyne bond.
-
Fluorescence Microscopy via Click Chemistry: A method where the alkyne tag is covalently attached to a fluorescent dye through a highly specific and efficient click reaction.
These protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic microscopy techniques.
Principle of Alkyne-Based Live Cell Imaging
Alkyne tagging relies on the metabolic incorporation of a precursor molecule containing an alkyne group into a specific class of biomolecules (e.g., DNA, RNA, proteins, lipids). Once incorporated, the alkyne tag can be visualized.
Stimulated Raman Scattering (SRS) Microscopy
SRS microscopy is a nonlinear optical imaging technique that provides high chemical specificity and sensitivity. The alkyne group (C≡C) has a unique Raman scattering peak in a "silent" spectral region of the cell (around 2100-2200 cm⁻¹), where there is minimal interference from endogenous molecules.[1][2] This allows for the direct and quantitative imaging of alkyne-tagged molecules in live cells without the need for fluorescent labels.
Fluorescence Imaging via Click Chemistry
Click chemistry describes a set of biocompatible, highly efficient, and specific reactions. For live-cell imaging, two types of click reactions are predominantly used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an alkyne and an azide. While highly efficient, the copper catalyst can be toxic to cells. The use of copper-chelating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial to minimize this toxicity in live-cell applications.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[5][6] The absence of a toxic catalyst makes it particularly suitable for live-cell imaging, although the kinetics may be slower than CuAAC.[7]
Data Presentation: Quantitative Parameters for Alkyne-Based Imaging
The following tables summarize key quantitative data for successful live-cell imaging using alkyne-tagged probes, based on literature-derived values.
Table 1: Stimulated Raman Scattering (SRS) Microscopy Parameters
| Parameter | Typical Range | Notes |
| Alkyne-Tagged Precursor Concentration | 10 µM - 2 mM | Varies depending on the precursor and cell type.[1] |
| Incubation Time | 15 min - 24 h | Dependent on the metabolic process being studied.[6] |
| Raman Shift for Alkyne Detection | 2125 cm⁻¹ - 2142 cm⁻¹ | Specific to the alkyne tag used.[1] |
| Pixel Dwell Time | 40 µs - 100 µs | Shorter times are better for dynamic imaging.[1][8] |
| Laser Power | - | Must be optimized to maximize signal and minimize phototoxicity. |
Table 2: Fluorescence Imaging via Click Chemistry Parameters
| Parameter | CuAAC | SPAAC | Notes |
| Alkyne-Tagged Precursor Concentration | 10 µM - 1 mM | 1 mM | Dependent on the specific probe.[6] |
| Incubation Time (Precursor) | 4 h - 16 h | 4 h | Dependent on metabolic incorporation rate.[6][9] |
| Azide-Fluorophore Dye Concentration | 10 µM - 50 µM | 10 µM - 50 µM | Higher concentrations can increase background.[6][9] |
| Incubation Time (Dye) | 5 min - 1 h | 10 min - 1 h | Shorter times reduce non-specific binding.[3][6] |
| Copper Sulfate (CuSO₄) Concentration | 50 µM - 2 mM | N/A | High concentrations can be toxic.[3][9] |
| THPTA (Ligand) Concentration | 250 µM - 1 mM | N/A | Recommended ratio of THPTA:CuSO₄ is 5:1.[3] |
| Sodium Ascorbate Concentration | 2.5 mM - 5 mM | N/A | Freshly prepared solution is essential.[3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging using Stimulated Raman Scattering (SRS) Microscopy
This protocol describes the general steps for imaging the metabolic incorporation of an alkyne-tagged precursor using SRS microscopy.
Materials:
-
Live cells of interest
-
Cell culture medium appropriate for the cell line
-
Alkyne-tagged metabolic precursor (e.g., EdU for DNA, Hpg for protein)
-
Phosphate-buffered saline (PBS)
-
SRS microscope system
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of the alkyne-tagged precursor in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (refer to Table 1).
-
Remove the old medium from the cells and add the medium containing the alkyne-tagged precursor.
-
Incubate the cells for the desired period (refer to Table 1) under normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Washing:
-
After incubation, gently aspirate the labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
-
SRS Imaging:
-
Place the dish on the SRS microscope stage.
-
Tune the SRS system to the Raman frequency of the alkyne tag (e.g., 2125 cm⁻¹).[1]
-
Acquire images using the appropriate laser power and pixel dwell time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
As a control, acquire an off-resonance image at a different Raman shift where no signal is expected.[1]
-
Protocol 2: Live-Cell Fluorescent Imaging using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the steps for fluorescently labeling alkyne-tagged biomolecules in live cells using a CuAAC reaction.
Materials:
-
Live cells metabolically labeled with an alkyne-tagged precursor (as in Protocol 1, steps 1-2)
-
Azide-conjugated fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Preparation:
-
After metabolic labeling with the alkyne-tagged precursor, gently wash the cells twice with pre-warmed DPBS.
-
-
Preparation of Click Reaction Cocktail (prepare fresh):
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL:
-
To DPBS, add the azide-fluorophore to the desired final concentration (e.g., 25 µM).[3]
-
Add CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 50 µM CuSO₄ and 250 µM THPTA).[3]
-
Vortex briefly to mix.
-
Immediately before use, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[3]
-
Incubate the reaction mixture on ice for 10 minutes.[3]
-
-
-
Click Reaction:
-
Washing and Imaging:
-
Aspirate the click reaction cocktail and wash the cells three times with DPBS.
-
Add fresh cell culture medium or imaging buffer.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Live-Cell Fluorescent Imaging using Strain-Promoted Click Chemistry (SPAAC)
This protocol provides a method for fluorescently labeling alkyne-tagged biomolecules in live cells using a copper-free SPAAC reaction.
Materials:
-
Live cells metabolically labeled with an alkyne-tagged precursor (as in Protocol 1, steps 1-2)
-
Cyclooctyne-conjugated fluorescent dye (e.g., a DBCO-dye)
-
Phosphate-buffered saline (PBS)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Following metabolic labeling, gently wash the cells twice with pre-warmed PBS.
-
-
SPAAC Reaction:
-
Prepare a working solution of the cyclooctyne-dye in cell culture medium or PBS to the desired final concentration (e.g., 10-50 µM).[6]
-
Aspirate the wash buffer from the cells and add the dye solution.
-
Incubate the cells for 10-60 minutes at 37°C, protected from light.[6] The optimal time will depend on the specific cyclooctyne and cell type.
-
-
Washing and Imaging:
-
Aspirate the dye solution and wash the cells three times with PBS.
-
Add fresh cell culture medium or imaging buffer.
-
Proceed with imaging on a fluorescence or confocal microscope using the appropriate excitation and emission wavelengths for the fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging using alkyne-tagged probes.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for fluorescent labeling.
References
- 1. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkyne-Modified Probes in Proteomics and Mass Spectrometry
Topic: SPC-Alkyne and Representative Alkyne Probe Applications in Proteomics and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed proteomics and mass spectrometry application notes for the specific compound "this compound" are not extensively available in the public domain. The following application notes and protocols are based on the well-documented use of a representative covalent alkyne-functionalized small molecule, EN450, which targets the NF-κB signaling pathway, a critical pathway in immunology and oncology. These protocols provide a robust framework for the application of similar alkyne-containing probes in chemical proteomics.
Introduction to Alkyne Probes in Chemical Proteomics
Alkyne-functionalized small molecules are powerful tools in chemical proteomics for identifying and characterizing protein targets and their associated signaling pathways. The terminal alkyne group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." This approach enables the enrichment and subsequent identification of probe-modified proteins from complex cellular lysates by mass spectrometry.
This document outlines the application of a representative alkyne probe, EN450, a cysteine-reactive covalent ligand, in identifying its protein targets and elucidating its mechanism of action within the NF-κB signaling pathway in leukemia cells.[1][2][3][4]
Application: Target Identification and Pathway Elucidation of an Alkyne-Modified Covalent Ligand
This section details the use of an alkyne-functionalized probe for the discovery of a covalent molecular glue degrader that targets the NF-κB pathway.[1][2][3][4]
Experimental Workflow Overview
The overall experimental workflow for identifying the protein targets of an alkyne-modified covalent probe and elucidating its downstream effects is depicted below. This multi-pronged approach combines competitive activity-based protein profiling (ABPP) for direct target identification and quantitative proteomics for assessing changes in the broader proteome.
References
- 1. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Proteomics: SPC-Alkyne for Advanced Pull-Down Assays and Protein Enrichment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of protein-protein interactions and the cellular targets of small molecules are fundamental to advancing our understanding of cellular processes and accelerating drug discovery. Traditional affinity purification methods, while powerful, can be limited by non-specific binding and the requirement for harsh elution conditions that may disrupt protein complexes. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a robust and highly specific alternative for covalently capturing and enriching proteins of interest from complex biological mixtures.[1][2][3]
This application note details the use of SPC-alkyne , a versatile alkyne-tagged small molecule probe, for pull-down assays and the enrichment of interacting proteins. The terminal alkyne group on this compound serves as a handle for the covalent attachment of an azide-biotin tag via click chemistry, enabling the highly efficient capture of target proteins on streptavidin-coated beads.[1] This methodology offers significant advantages in terms of specificity and reduced background, facilitating the identification of both high-affinity and transient protein interactions. A recent study has successfully utilized an this compound probe to investigate the chromatin binding of exportin-1, highlighting its utility in elucidating the targets of small molecules.[4]
Principle of the Method
The this compound pull-down assay is a multi-step process that begins with the incubation of the alkyne-tagged probe with a cell lysate or in live cells to allow for binding to its target proteins. Following this interaction, the alkyne-tagged protein complexes are covalently labeled with an azide-biotin reporter tag using the CuAAC reaction. The biotinylated protein complexes are then captured and enriched using streptavidin-functionalized magnetic beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted and identified by mass spectrometry.
Experimental Workflow
The overall experimental workflow for an this compound pull-down assay followed by mass spectrometry-based protein identification is depicted below.
Caption: Experimental workflow for this compound pull-down assay.
Signaling Pathway Investigation
The this compound pull-down methodology can be instrumental in elucidating signaling pathways by identifying the protein interaction partners of a small molecule inhibitor. For instance, if this compound is an analog of a kinase inhibitor, this method can confirm its binding to the target kinase and identify other interacting proteins, such as substrates and regulatory subunits, providing a snapshot of the affected signaling cascade.
Caption: Hypothetical signaling pathway interrogated by this compound.
Quantitative Data Presentation
Following mass spectrometry analysis, quantitative data can be presented to compare the abundance of proteins identified in the this compound pull-down versus a negative control (e.g., a DMSO-treated sample or a pull-down with a structurally similar but inactive alkyne probe).
Table 1: Top Enriched Proteins Identified by this compound Pull-Down and Mass Spectrometry
| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Change | p-value |
| P62258 | XPO1 | Exportin-1 | 152 | 5 | 30.4 | <0.0001 |
| Q13501 | RAN | Ran GTPase | 89 | 10 | 8.9 | <0.001 |
| P08670 | VIM | Vimentin | 75 | 8 | 9.4 | <0.001 |
| P14618 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 68 | 7 | 9.7 | <0.001 |
| P09651 | HNRNPU | Heterogeneous nuclear ribonucleoprotein U | 62 | 6 | 10.3 | <0.001 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the specific this compound probe, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
-
Protocol 2: Click Chemistry Reaction and Protein Enrichment
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Azide-biotin (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO4) (final concentration 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the protein pellet.
-
-
Resuspension and Enrichment:
-
Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS) to ensure complete solubilization.
-
Dilute the sample with a non-denaturing buffer to reduce the SDS concentration to below 0.1%.
-
Add pre-washed streptavidin magnetic beads to the protein sample.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of increasing stringency (e.g., wash 1: PBS with 0.1% SDS; wash 2: PBS with 1 M NaCl; wash 3: PBS).
-
-
Elution:
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Alternatively, for on-bead digestion, proceed directly to the mass spectrometry protocol.
-
Protocol 3: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation:
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add 55 mM iodoacetamide. Incubate for 20 minutes in the dark.
-
-
Digestion:
-
Add trypsin (e.g., 1 µg) to the bead suspension and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction:
-
Collect the supernatant containing the digested peptides.
-
Wash the beads with a solution of 50% acetonitrile and 0.1% formic acid to elute any remaining peptides.
-
Combine the supernatants and dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by LC-MS/MS.
-
Logical Relationship of the Pull-Down Assay
The following diagram illustrates the logical steps and decision points in a typical this compound pull-down experiment.
Caption: Logical flow of the this compound pull-down assay.
Conclusion
The use of this compound in conjunction with click chemistry-based pull-down assays offers a powerful and specific method for the enrichment and identification of protein targets of small molecules. This approach minimizes non-specific binding and allows for the robust identification of interacting proteins, thereby facilitating a deeper understanding of cellular signaling pathways and accelerating the drug discovery process. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers and scientists to successfully implement this advanced proteomic technique.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
In Situ Labeling of Newly Synthesized Proteins with SPC-alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and identify newly synthesized proteins is crucial for understanding cellular processes, drug mechanisms of action, and disease pathogenesis. In situ labeling with S-propargyl-L-cysteine (SPC-alkyne) offers a powerful and versatile method to achieve this. This compound is a non-canonical amino acid analog of cysteine containing a terminal alkyne group. When introduced to cells, it is incorporated into nascent polypeptide chains during protein synthesis. This bioorthogonal alkyne handle then allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient click chemistry reaction. This enables the visualization, isolation, and identification of newly synthesized proteins within a complex biological system.[1][2][3]
This document provides detailed application notes and protocols for the in situ labeling of newly synthesized proteins using this compound, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The experimental workflow for in situ labeling of newly synthesized proteins with this compound involves two main steps:
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Metabolic Labeling: Cells are incubated with this compound, which is actively taken up and utilized by the cellular translational machinery. It is incorporated into newly synthesized proteins in place of cysteine.
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Click Chemistry Reaction: Following metabolic labeling, the alkyne-tagged proteins are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[2][3] This reaction covalently links an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne handle on the newly synthesized proteins. The high specificity of the click reaction ensures minimal background labeling of other biomolecules.[3]
The choice of reporter molecule dictates the downstream application. Fluorescent reporters allow for visualization and quantification of protein synthesis by microscopy or flow cytometry, while biotin reporters enable the enrichment and subsequent identification of labeled proteins by mass spectrometry-based proteomic analysis.[4][5]
Key Applications
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Monitoring global protein synthesis rates: Assessing the impact of drugs, toxins, or environmental stressors on cellular protein production.[6]
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Identifying newly synthesized proteins in response to stimuli: Characterizing the proteomic changes that occur during cellular processes like differentiation, activation, or stress response.
-
Pulse-chase analysis of protein turnover: Determining the degradation rates of specific proteins or the entire proteome.
-
Cell-type-specific protein synthesis analysis: Investigating protein synthesis in specific cell populations within a heterogeneous sample.[5]
-
Target engagement and validation: Assessing whether a drug interacts with its intended protein target and affects its synthesis or turnover.
Experimental Protocols
Materials and Reagents
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S-propargyl-L-cysteine (this compound)
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
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Azide-functionalized reporter molecule (e.g., Azide-fluorophore, Azide-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[7]
-
Sodium ascorbate
-
Methanol, Chloroform (for protein precipitation)
-
Streptavidin beads (for biotin-based enrichment)
Protocol 1: In Situ Labeling of Newly Synthesized Proteins in Cultured Cells
1. Metabolic Labeling: a. Plate cells at the desired density and allow them to adhere overnight. b. The next day, replace the culture medium with fresh medium containing this compound. The optimal concentration of this compound should be determined empirically but typically ranges from 25 to 100 µM. c. Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goal. d. After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound.
2. Cell Lysis: a. Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (containing the alkyne-labeled proteins) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction: a. In a microcentrifuge tube, add up to 50 µg of protein lysate. Adjust the volume with lysis buffer or PBS. b. Add the following reagents in order, vortexing gently after each addition:
- Azide-reporter molecule (final concentration 25-100 µM)
- THPTA (final concentration 1 mM)[7]
- Copper(II) sulfate (final concentration 1 mM)[7]
- Sodium ascorbate (final concentration 5 mM, freshly prepared)[7] c. Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
4. Sample Preparation for Downstream Analysis:
- For SDS-PAGE and in-gel fluorescence scanning: Add 4X Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and proceed with electrophoresis.
- For western blotting: Perform protein precipitation (e.g., with methanol/chloroform) to remove excess reagents before resuspending the protein pellet in sample buffer.[7]
- For mass spectrometry (with biotin reporter): Proceed with streptavidin-based affinity purification of the biotinylated proteins according to the manufacturer's protocol.
Quantitative Data Summary
| Parameter | Recommended Concentration/Time | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 25 - 100 µM | Optimal concentration should be titrated for each cell line and experimental condition. |
| Incubation Time | 1 - 24 hours | Shorter times for pulse-labeling, longer times for cumulative labeling. |
| Click Chemistry Reaction | ||
| Protein Lysate | 20 - 100 µg | |
| Azide-Reporter | 25 - 100 µM | |
| Copper(II) Sulfate (CuSO₄) | 1 mM | [7] |
| THPTA Ligand | 1 mM | [7] |
| Sodium Ascorbate | 5 mM | Must be freshly prepared.[7] |
| Reaction Time | 1 - 2 hours | At room temperature. |
Visualizations
Experimental Workflow
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of protein synthesis inhibition by transferrin-toxin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SPC-Alkyne Concentration for Minimal Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SPC-alkyne (Sphingosylphosphorylcholine-alkyne) in their experiments while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetically modified version of Sphingosylphosphorylcholine (SPC), a bioactive lysosphingolipid. The addition of an alkyne group allows for its use in "click chemistry" reactions, enabling researchers to visualize, track, and identify its binding partners within a cellular context. This is particularly useful for studying sphingolipid metabolism and signaling.
Q2: What are the potential causes of cell toxicity when using this compound?
There are two primary sources of potential cytotoxicity:
-
Inherent bioactivity of SPC: At high concentrations, typically above 10 µM, SPC itself can induce apoptosis (programmed cell death) in various cell types.[1][2] This is a concentration-dependent effect.
-
Toxicity of the click chemistry reagents: The copper(I) catalyst often used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is known to be cytotoxic. Optimizing the concentration of copper and using protective ligands is crucial. Alternatively, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed to circumvent this issue.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A starting concentration in the range of 1-5 µM is recommended for initial experiments. Studies have shown that SPC can inhibit apoptosis and induce autophagy in vascular endothelial cells at concentrations between 5-20 µM.[3] However, to minimize the risk of off-target effects and cytotoxicity, it is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q4: How can I assess the toxicity of this compound in my cell line?
Standard cytotoxicity assays such as the MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay are suitable for determining the effect of this compound on cell viability. It is also recommended to perform assays that specifically measure apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range (e.g., 0.1 - 10 µM). |
| Copper catalyst toxicity from the click reaction. | Reduce the concentration of the copper catalyst. Ensure a copper-chelating ligand (e.g., THPTA) is used in the reaction mixture to minimize free copper. Consider using a copper-free click chemistry method (SPAAC). | |
| Contamination of this compound stock solution. | Ensure the this compound is of high purity and has been stored correctly according to the manufacturer's instructions. | |
| Inconsistent or non-reproducible results. | Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Improper preparation of this compound working solution. | Sphingolipids can be challenging to dissolve. Follow the manufacturer's instructions for solubilization, which may involve sonication or the use of a carrier solvent like ethanol or DMSO. Prepare fresh working solutions for each experiment. | |
| Low or no signal from the click reaction. | Inefficient click reaction. | Optimize the concentrations of the azide probe, copper catalyst, and reducing agent (if using CuAAC). Ensure the reaction buffer is at the optimal pH. |
| Low incorporation of this compound into cells. | Increase the incubation time with this compound. Ensure the cells are healthy and metabolically active. |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of Sphingosylphosphorylcholine (SPC) on various cell lines, which can serve as a guide for this compound experiments. Note that the alkyne modification may slightly alter the bioactivity, and therefore, these values should be used as a starting point for optimization.
| Cell Line | Effect | Concentration | Citation |
| MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 1-10 µM | [1] |
| DU 145 and PC3 (Prostate Cancer) | Apoptosis Induction | Not specified | [1] |
| Pancreatic Cancer Cells | Growth Suppression | Not specified | [1] |
| Neuroblastoma (neuro2a) | Apoptosis Induction | Not specified | [1] |
| Human Adipose Tissue-derived Mesenchymal Stem Cells | Apoptosis Induction | >10 µM | [1] |
| MS1 (Pancreatic Islet Endothelial Cells) | Cell Death | >10 µM | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Death | >10 µM | [2] |
| Vascular Endothelial Cells (VECs) | Apoptosis Inhibition, Autophagy Induction | 5-20 µM | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Preparation of this compound Serial Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Metabolic Labeling and Click Chemistry Reaction
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with the optimized, non-toxic concentration of this compound in serum-free or low-serum medium for a predetermined period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Azide probe (e.g., a fluorescent azide)
-
Copper(II) sulfate (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells multiple times with PBS to remove excess click reagents.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Image the cells using fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
SPC-Induced Apoptosis Signaling Pathway
At cytotoxic concentrations, Sphingosylphosphorylcholine (SPC) can induce apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent sustained activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
Caption: SPC-induced apoptotic signaling cascade.
SPC-Mediated Autophagy and Survival Pathway
At non-toxic concentrations, SPC can promote cell survival by inducing autophagy. This process is mediated through the lipid raft-dependent regulation of the PTEN/Akt1/mTOR signaling pathway.
Caption: SPC-induced pro-survival autophagy pathway.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the logical steps to determine the optimal, non-toxic concentration of this compound for your experiments.
Caption: Workflow for this compound concentration optimization.
References
- 1. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosylphosphorylcholine induces apoptosis of endothelial cells through reactive oxygen species-mediated activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of apoptosis and autophagy by sphingosylphosphorylcholine in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-Specific Binding of SPC-Alkyne Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of s-tetrazinyl-phenylalanine (SPC)-alkyne probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of SPC-alkyne probes and why is it a problem?
A: Non-specific binding refers to the interaction of this compound probes with cellular components other than their intended target. This can occur through various mechanisms, including hydrophobic interactions, electrostatic interactions, or reactions with highly reactive functional groups on proteins.[1] Non-specific binding is problematic as it leads to high background signals, making it difficult to distinguish between the true signal from the target and noise. This can result in false positives and inaccurate quantification in downstream applications such as fluorescence imaging and proteomics.
Q2: What are the primary mechanisms of non-specific binding for different types of click chemistry?
A: The mechanisms of non-specific binding can differ depending on the type of click chemistry employed:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For cyclooctyne probes, a significant cause of non-specific binding is the azide-independent reaction with thiol groups of cysteine residues in proteins.[2][3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In CuAAC, non-specific binding is often mediated by the copper catalyst. The Cu(I) can coordinate with proteins, bringing the alkyne probe in close proximity to various protein functional groups, leading to non-specific labeling.[2]
Q3: What are the general strategies to minimize non-specific binding?
A: Several strategies can be employed to reduce non-specific binding of this compound probes:
-
Blocking: Pre-incubating your sample with a blocking agent can saturate non-specific binding sites.
-
Use of Surfactants: Including a non-ionic surfactant in your buffers can help to disrupt hydrophobic interactions.
-
Buffer Optimization: Adjusting the pH and salt concentration of your buffers can minimize electrostatic interactions.
-
Thiol Blocking (for SPAAC): Specifically for cyclooctyne-based probes, blocking free thiol groups on proteins can significantly reduce non-specific labeling.[3]
Troubleshooting Guides
Issue 1: High background fluorescence in imaging experiments.
This is a common indication of non-specific probe binding. The following troubleshooting steps can help to reduce the background signal.
Troubleshooting Workflow
References
Improving the efficiency of SPC-alkyne click chemistry reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during SPC-alkyne reactions in a question-and-answer format.
Q1: Why is my reaction yield unexpectedly low or the reaction failing completely?
A1: Low or no yield in a SPAAC reaction can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent Integrity:
-
Cyclooctyne Instability: Strained cyclooctynes can degrade over time, especially if not stored properly. Confirm the integrity of your cyclooctyne reagent via NMR or mass spectrometry. Some cyclooctynes are more stable than others; for example, cyclononynes are generally more stable than cyclooctynes.[1][2][3]
-
Azide Purity: Ensure the azide-containing molecule is pure and has not decomposed. Azides can be sensitive to reducing agents.
-
Contaminants: The presence of inorganic azides, such as sodium azide (NaN₃) often used as a preservative, can effectively "quench" the cyclooctyne reagent, preventing it from reacting with your target molecule.[4]
-
-
Reaction Conditions:
-
Solvent Choice: While SPAAC reactions are robust and can be performed in a variety of solvents, including aqueous buffers, the reaction rate can be solvent-dependent.[5] For biomolecule conjugations, aqueous buffers (pH 7-9) are common.[5] For small molecules, organic solvents like DMSO or DMF can be used.[5]
-
Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the azide and the alkyne. If working with very dilute solutions, reaction times will be significantly longer.
-
Steric Hindrance: Bulky groups near the azide or alkyne functional groups can impede the reaction.[6] Consider designing linkers to extend the reactive groups away from the core molecule.[6]
-
-
Side Reactions:
-
Cyclooctynes can react with other nucleophiles, such as thiols, which can lead to non-specific labeling and consumption of the reagent.[4]
-
Q2: How can I increase the speed of my SPAAC reaction?
A2: The kinetics of SPAAC are primarily dictated by the ring strain and electronics of the cyclooctyne.
-
Choice of Cyclooctyne: The structure of the cyclooctyne is the most critical factor influencing the reaction rate. Electron-withdrawing groups near the alkyne, such as fluorine atoms, can dramatically increase reactivity.[7] The table below summarizes relative reactivity for common cyclooctynes.
-
Temperature: While most SPAAC reactions are performed at room temperature, gentle heating can sometimes increase the rate, provided the biomolecules involved are stable at elevated temperatures.
-
pH and Buffer Effects: The pH of the reaction medium can influence the stability and reactivity of the coupling partners. For example, the rate can be affected by the buffer composition and pH.[6]
Table 1: Comparison of Common Cyclooctyne Reagents
| Cyclooctyne Reagent | Key Features | Relative Reaction Rate | Key Considerations |
| DIBO (Dibenzocyclooctynol) | Reacts exceptionally fast; alcohol handle allows for further modification.[7] | High | Oxidation of the alcohol to a ketone can further increase the rate.[7] |
| DIFO (Difluorinated Cyclooctyne) | Propargylic fluorine atoms dramatically increase the reaction rate.[7] | Very High | Synthesis can be more complex. |
| BCN (Bicyclo[6.1.0]nonyne) | Relatively electron-rich and stable.[3] | Moderate | Good balance of stability and reactivity.[6] |
| BARAC (Biarylazacyclooctynone) | High ring strain leads to very fast kinetics. | Very High | Can be prone to side reactions. |
| DBCO/DIBAC (Azadibenzocyclooctyne) | Widely used, commercially available, good reactivity. | High | A common standard for SPAAC reactions. |
Note: Reaction rates are context-dependent and can be influenced by the specific azide partner, solvent, and temperature.
Q3: I am observing non-specific labeling or background signal. What is the cause?
A3: This is often due to the inherent reactivity of the strained alkyne with nucleophiles other than the intended azide.
-
Reaction with Thiols: Strained alkynes are known to react slowly with free thiol groups (e.g., from cysteine residues in proteins).[4] If possible, block free thiols before the SPAAC reaction.
-
Hydrophobicity: Highly hydrophobic cyclooctyne reagents can aggregate or non-specifically associate with proteins or cells, leading to background signal. Consider using cyclooctyne variants with improved water solubility (e.g., PEGylated linkers).
-
Quenching Excess Reagent: After the desired reaction time, any unreacted, highly reactive cyclooctyne can be quenched to prevent further non-specific reactions. A simple method is to add a small molecule azide, such as sodium azide, to consume the excess alkyne.[4]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a logical flow for troubleshooting common issues.
Caption: A typical experimental workflow for a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: A decision tree for troubleshooting low-yield this compound click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry?
A1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of "click chemistry" used to join two molecules together.[8] It involves a reaction between a strained cyclic alkyne (like a cyclooctyne) and an azide.[9] The driving force for the reaction is the release of ring strain in the alkyne, which means it can proceed efficiently at room temperature and in complex biological environments without the need for a toxic copper catalyst.[1][7][9] This makes it a bioorthogonal reaction, meaning it doesn't interfere with native biological processes.[10]
Q2: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
A2: The primary difference is the requirement of a catalyst.
-
CuAAC requires a copper(I) catalyst to join a terminal alkyne and an azide.[11] While very efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications.[12]
-
SPAAC uses a strained cyclooctyne that reacts spontaneously with an azide, eliminating the need for a catalyst.[5][13] This makes SPAAC highly suitable for bioconjugation in living systems.[8] However, SPAAC reagents are generally larger and more hydrophobic than the simple terminal alkynes used in CuAAC.[6]
Q3: Which solvents are compatible with SPAAC reactions?
A3: SPAAC is compatible with a wide range of solvents. For bioconjugation, aqueous buffers (e.g., PBS, HEPES) at physiological pH (7-9) are most common.[5] For organic synthesis, solvents like DMF, DMSO, and acetonitrile can be used.[5] The choice of solvent can sometimes affect reaction kinetics.
Q4: How do I introduce an azide or a strained alkyne into my molecule of interest (e.g., a protein)?
A4: Functional groups are typically introduced using standard bioconjugation techniques.[5]
-
Amine Labeling: The most common method is to use an N-hydroxysuccinimide (NHS) ester of your azide- or alkyne-containing linker, which reacts with primary amines on lysine residues or the N-terminus of a protein.[5]
-
Thiol Labeling: Maleimide-functionalized linkers can be used to target cysteine residues.
-
Metabolic Labeling: Cells can be cultured with azide-modified sugars, which are then incorporated into glycoproteins.[7] This allows for the specific labeling of glycans on live cells.
Detailed Experimental Protocol
General Protocol for Protein Labeling using DBCO-NHS Ester and an Azide-modified Molecule
This protocol provides a general guideline for conjugating a protein with an azide-modified small molecule, peptide, or oligonucleotide.
1. Materials:
-
Protein solution (e.g., 1-5 mg/mL in PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester (or similar strained alkyne NHS ester), dissolved in anhydrous DMSO to make a 10 mM stock solution.
-
Azide-modified molecule of interest, dissolved in a compatible buffer.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography like a PD-10 desalting column).
2. Procedure:
-
Step 1: Protein-Alkyne Conjugation
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Calculate the required volume of the DBCO-PEG4-NHS Ester stock solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.
-
Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Optional: Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Remove the excess, unreacted DBCO reagent by passing the solution through a desalting column, eluting with PBS.
-
Confirm modification using MALDI-TOF mass spectrometry. The mass of the protein should increase by the mass of the added DBCO-PEG4 moiety.
-
-
Step 2: Strain-Promoted Click Reaction
-
To the purified DBCO-labeled protein solution, add the azide-modified molecule of interest. Use a 2- to 5-fold molar excess of the azide molecule relative to the protein concentration.
-
Allow the reaction to incubate for 2-12 hours at room temperature. Reaction time may need optimization depending on the specific reagents and concentrations.
-
Monitor the reaction progress using an appropriate technique (e.g., SDS-PAGE will show a band shift, FPLC, or mass spectrometry).
-
Once the reaction is complete, purify the final conjugate from excess azide-reagent using size-exclusion chromatography or dialysis.
-
3. Analysis:
-
Analyze the final, purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Use UV-Vis spectroscopy if either molecule has a chromophore to confirm conjugation.
-
Use mass spectrometry (MALDI-TOF or ESI-MS) for definitive characterization of the final product.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Click Chemistry [organic-chemistry.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio for SPC-Alkyne Detection in Stimulated Raman Scattering (SRS) Microscopy
Welcome to the technical support center for SPC-alkyne detection in SRS microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using alkyne tags for SRS microscopy?
A1: Alkyne tags (containing a carbon-carbon triple bond, C≡C) are used as vibrational probes for SRS microscopy. The C≡C bond has a unique Raman scattering signal that appears in a "silent" spectral region of biological samples (around 1800-2800 cm⁻¹), where endogenous molecules have minimal Raman signals.[1][2] This bioorthogonality allows for background-free and highly specific imaging of alkyne-tagged molecules in live cells and tissues.[1][3] SRS microscopy enhances the weak Raman signal by using two laser beams, a pump and a Stokes beam, tuned to match the vibrational frequency of the alkyne bond. This stimulated emission process significantly increases the signal intensity, enabling sensitive and rapid imaging.
Q2: What are the advantages of using alkyne tags with SRS microscopy compared to other methods?
A2: The combination of alkyne tags and SRS microscopy offers several advantages:
-
High Sensitivity and Specificity: SRS microscopy boosts the weak Raman signal of the alkyne tag, allowing for the detection of low concentrations of labeled molecules.[4] The unique spectral location of the alkyne signal ensures high specificity with minimal background from the biological matrix.[1][3]
-
Live-Cell and In Vivo Imaging: The use of near-infrared lasers minimizes phototoxicity, and the high imaging speed of SRS is compatible with dynamic processes in living systems.[3]
-
Quantitative Imaging: The SRS signal intensity is directly proportional to the concentration of the alkyne-tagged molecules, enabling quantitative analysis.[1]
-
Small and Minimally Perturbing: The alkyne tag is very small and bio-inert, minimizing potential perturbations to the biological activity of the labeled molecule.[1][3]
Q3: Which alkyne-tagged molecules can be imaged with SRS microscopy?
A3: A wide range of small biomolecules can be tagged with alkynes and visualized using SRS microscopy. This includes:
-
Nucleic Acids: Analogs like 5-ethynyl-2'-deoxyuridine (EdU) for DNA and 5-ethynyluridine (EU) for RNA.[3]
-
Amino Acids: Such as homopropargylglycine (Hpg) to probe protein synthesis.[1]
-
Fatty Acids and Lipids: For example, 17-octadecynoic acid (17-ODYA) to study lipid metabolism.[3]
-
Choline Derivatives: Like propargylcholine for phospholipid imaging.[3]
-
Drugs and Small Molecules: Alkyne-containing drugs can be tracked to study their uptake and distribution.
Q4: How can I improve the signal from my alkyne tag?
A4: Enhancing the alkyne Raman signal can be achieved through chemical modification of the tag. Conjugating the alkyne to an aromatic ring or another alkyne (creating a diyne) can significantly increase the Raman scattering cross-section.[5] For instance, bisarylbutadiyne (BADY) tags show a much higher signal intensity compared to simple terminal alkynes.[5] Additionally, introducing a sulfur linker can further enhance the signal and narrow the linewidth.[6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Very Low Signal | Incorrect laser tuning: The frequency difference between the pump and Stokes lasers does not match the vibrational frequency of the alkyne. | Action: Ensure the lasers are tuned to the correct Raman shift for your specific alkyne tag (typically ~2100-2250 cm⁻¹). Optimize the signal using a known standard.[5] |
| Low concentration of the alkyne-tagged molecule: The concentration of your labeled molecule is below the detection limit of the system. | Action: Increase the concentration of the alkyne-tagged probe or the incubation time. Consider using a brighter alkyne tag with a larger Raman cross-section.[5][6] The detection limit for EdU in SRS is around 200 µM.[3][5] | |
| Poor temporal and spatial overlap of laser beams: The pump and Stokes laser pulses are not perfectly overlapped in time and space at the sample. | Action: Use a delay stage to optimize the temporal overlap.[3] Align the beams to ensure they are collinear and focused at the same point. | |
| High Background Noise | Laser intensity noise: Fluctuations in the laser power can introduce noise. | Action: Employ high-frequency modulation of one of the laser beams and use a lock-in amplifier for detection to filter out low-frequency noise.[7] |
| Shot noise: The fundamental noise associated with the discrete nature of photons. | Action: While shot noise is fundamental, its relative contribution can be reduced by increasing the signal. This can be achieved by increasing laser power (while being mindful of potential photodamage) or using a more efficient detector. | |
| Non-resonant background (less common in SRS): Although SRS is largely background-free, a very high concentration of other molecules can contribute to a weak non-resonant signal. | Action: Confirm the signal is specific to the alkyne by tuning the lasers off-resonance from the alkyne peak; the signal should disappear.[3] | |
| Image Artifacts | Photodamage: High laser power can damage the sample, leading to morphological changes or autofluorescence. | Action: Reduce the laser power to the minimum required for a sufficient signal-to-noise ratio. Decrease the pixel dwell time or the number of scanned frames. |
| Sample movement: Drift or movement of the sample during image acquisition can cause blurring. | Action: Ensure the sample is securely mounted. For live-cell imaging, consider using a stage-top incubator to maintain physiological conditions and reduce cell stress. | |
| Poor Image Contrast | Suboptimal detection settings: Incorrect gain or offset settings on the lock-in amplifier or detector. | Action: Adjust the lock-in amplifier phase and time constant to maximize the signal. Optimize the detector gain to use the full dynamic range without saturation. |
| Scattering in deep tissue: When imaging deep into tissues, light scattering can reduce the signal and contrast. | Action: Use longer wavelength lasers for better tissue penetration.[3] Consider tissue clearing techniques to reduce scattering. |
Data Presentation
Table 1: Comparison of Common Alkyne Tags for SRS Microscopy
| Alkyne Tag | Typical Raman Shift (cm⁻¹) | Relative Signal Intensity | Application Examples | Reference |
| Terminal Alkyne (e.g., in EdU) | ~2125 | 1x (Reference) | DNA synthesis | [3][5] |
| Internal Alkyne | ~2200-2250 | Varies | Drug tracking | [5] |
| Phenyl-conjugated Alkyne | ~2220 | >1x | Enhanced sensitivity imaging | [6] |
| Diyne (conjugated alkynes) | Varies | >10x | High-sensitivity probing | [5] |
| Silyl Alkyne | ~2150 | Varies | Modified spectral properties | [5] |
| Haloalkyne | ~2150 | Varies | Modified spectral properties | [5] |
| Sulfur-linked Phenylacetylene | Varies | ~8x | Enhanced sensitivity imaging | [6] |
Note: Relative signal intensities are approximate and can vary depending on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: General Workflow for Live-Cell Imaging of Alkyne-Tagged Biomolecules
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Introduce the alkyne-tagged small molecule (e.g., EdU, Hpg) into the cell culture medium at a predetermined concentration.
-
Incubate the cells for a sufficient period to allow for metabolic incorporation of the tag. This time will vary depending on the specific molecule and cell type.
-
-
SRS Microscope Setup:
-
Turn on the picosecond pulsed lasers (pump and Stokes).
-
Ensure the laser beams are spatially and temporally overlapped. The temporal overlap can be optimized using a delay line and observing the signal from a strong Raman scatterer like dodecane.[3]
-
Tune the laser wavelengths so that the difference in their frequencies matches the Raman shift of the alkyne tag. For a Stokes beam at 1064 nm, the pump beam is typically tuned to around 800-900 nm.
-
Modulate the intensity of one of the laser beams (e.g., the Stokes beam) at a high frequency (e.g., 8-20 MHz) using an electro-optic modulator (EOM).[3][6]
-
-
Image Acquisition:
-
Place the imaging dish with the labeled cells on the microscope stage.
-
Locate the cells of interest using brightfield or other imaging modalities.
-
Set the laser power to a level that provides a good signal without causing photodamage.
-
Use a lock-in amplifier to demodulate the signal from the photodiode detector at the modulation frequency.
-
Acquire the SRS image by scanning the laser focus across the sample.
-
As a control, acquire an "off-resonance" image by slightly detuning the lasers from the alkyne vibrational frequency. The specific signal should disappear in the off-resonance image.[3]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for this compound detection using SRS microscopy.
Caption: Principle of Stimulated Raman Scattering (SRS) for alkyne detection.
References
- 1. gene.pku.edu.cn [gene.pku.edu.cn]
- 2. Alkyne-tag Raman imaging and sensing of bioactive compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00116G [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. Optica Publishing Group [opg.optica.org]
- 8. Denoising of stimulated Raman scattering microscopy images via deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of SPC-Alkyne Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with s-tetrazinyl-phenyl-cysteine (SPC)-alkyne reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability of these reagents, a common hurdle in intracellular labeling and imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are SPC-alkyne reagents and why is cell permeability a concern?
A: this compound reagents are chemical tools used in bioorthogonal chemistry, specifically for "click" reactions within living cells. They contain a terminal alkyne group that can react with an azide-modified target molecule (e.g., a protein, glycan, or nucleic acid) for visualization or isolation. Poor cell permeability is a significant concern because for the click reaction to occur on an intracellular target, the this compound reagent must first efficiently cross the cell membrane to reach its destination in the cytoplasm or other organelles. Insufficient permeability leads to low intracellular concentrations of the reagent, resulting in a weak or undetectable signal.
Q2: How can I assess the cell permeability of my this compound reagent?
A: You can assess cell permeability using several methods. A common approach involves incubating cells with the this compound reagent and a cell-impermeant fluorescent dye, such as propidium iodide (PI), which only enters cells with compromised membranes. By using flow cytometry or fluorescence microscopy, you can quantify the uptake of the this compound reagent in live (PI-negative) cells. Another method is to use a reporter-gene-based assay where the intracellular delivery of the reagent triggers a measurable signal, such as luciferase expression.
Q3: What are the typical signs of poor cell permeability in my experiment?
A: The primary indicator of poor cell permeability is a weak or absent signal from your intracellular click reaction. This can manifest as:
-
Low fluorescence intensity: When using a fluorescent azide for detection, poor permeability of the this compound reagent will result in faint labeling.
-
High background signal: If the reagent is "sticky" and adheres to the cell surface without entering, you may observe high extracellular background fluorescence.
-
Inconsistent labeling: Only a small, potentially unhealthy, subset of your cell population might show a signal.
-
No signal: In cases of very poor permeability, you may not detect any signal at all.
Q4: Can efflux pumps affect the intracellular concentration of my this compound reagent?
A: Yes, efflux pumps, which are membrane proteins that actively transport substances out of the cell, can significantly reduce the intracellular concentration of this compound reagents.[1][2] If your reagent is a substrate for pumps like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs), it may be efficiently removed from the cytoplasm, leading to a low steady-state concentration and poor labeling efficiency.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming poor cell permeability of this compound reagents.
Problem 1: Weak or No Intracellular Signal
If you are experiencing a weak or non-existent signal from your intracellular click chemistry reaction, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Intracellular Signal
Figure 1: Troubleshooting workflow for low intracellular signal. This diagram outlines a step-by-step approach to diagnosing and resolving issues related to poor this compound reagent permeability.
Step 1: Optimize Reagent Concentration and Incubation Time
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific this compound reagent and cell type.
-
Rationale: Insufficient concentration or incubation time may not allow for adequate accumulation of the reagent inside the cells. Conversely, excessively high concentrations or prolonged incubation can lead to cytotoxicity.
| Parameter | Starting Range | Considerations |
| Concentration | 1 - 50 µM | Higher concentrations may be needed for less permeable reagents, but monitor for toxicity. |
| Incubation Time | 30 min - 24 hours | Longer times may increase intracellular accumulation, but also the risk of metabolic alteration of the probe. |
Step 2: Assess Cell Health and Viability
-
Recommendation: After incubation with the this compound reagent, perform a cell viability assay (e.g., using Trypan Blue or a live/dead cell stain).
-
Rationale: High concentrations of the reagent or the click chemistry components can be toxic to cells, leading to compromised membrane integrity and artifacts in your results. Healthy cells are more likely to actively transport and retain the reagent.
Step 3: Investigate the Role of Efflux Pumps
-
Recommendation: Co-incubate your cells with the this compound reagent and a known efflux pump inhibitor.
-
Rationale: If an efflux pump is actively removing your reagent, inhibiting the pump should lead to a significant increase in the intracellular signal. Studies have shown that efflux pump inhibitors can increase the intracellular accumulation of small molecules by several fold.[1] For example, verapamil is a known inhibitor of P-glycoprotein, while gemfibrozil can inhibit MRPs.[1]
| Efflux Pump Family | Common Inhibitors | Typical Working Concentration |
| P-glycoprotein (P-gp/MDR1) | Verapamil, Elacridar | 1 - 20 µM |
| Multidrug Resistance-Associated Proteins (MRPs) | Gemfibrozil, MK-571 | 5 - 50 µM |
Step 4: Consider Structural Modifications of the this compound Reagent
-
Recommendation: If you have the capability to synthesize or obtain different derivatives of your this compound reagent, consider modifications that may enhance permeability.
-
Rationale: The physicochemical properties of the reagent, such as its size, charge, and lipophilicity, play a crucial role in its ability to cross the cell membrane. Small, neutral, and moderately lipophilic molecules tend to have better cell permeability.
Step 5: Enhance Reagent Delivery
-
Recommendation: Explore the use of cell-penetrating peptides (CPPs) or other delivery vehicles to facilitate the entry of the this compound reagent into the cells.
-
Rationale: CPPs are short peptides that can traverse the cell membrane and can be conjugated to cargo molecules to enhance their intracellular delivery.
Problem 2: High Background Signal
High background can obscure your specific intracellular signal.
Workflow for Reducing High Background Signal
Figure 2: Troubleshooting workflow for high background signal. This diagram provides a structured approach to minimize non-specific signals in your experiments.
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the this compound reagent and after the click reaction to remove any non-specifically bound reagent.
-
Reduce Reagent Concentration: Use the lowest effective concentration of the this compound reagent and the fluorescent azide as determined by your optimization experiments.
-
Include a Quenching Step: After the click reaction, a quenching buffer can be used to react with any remaining unreacted azide or alkyne, reducing the potential for non-specific reactions.
Experimental Protocols
Protocol 1: Assessing Cell Permeability using Flow Cytometry
This protocol provides a method to quantify the uptake of an this compound reagent in a cell population.
-
Cell Preparation: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Reagent Incubation:
-
Prepare a stock solution of your this compound reagent in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the cells and add the medium containing the this compound reagent.
-
Incubate for the desired amount of time (e.g., 1, 4, 12, 24 hours) at 37°C and 5% CO₂.
-
-
Click Reaction:
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in PBS.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Analysis:
-
Wash the cells twice with PBS.
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% BSA).
-
Add a cell impermeant dye (e.g., Propidium Iodide) to distinguish live and dead cells.
-
Analyze the cells by flow cytometry, gating on the live cell population to measure the fluorescence intensity from the click reaction.
-
Protocol 2: Evaluating the Effect of Efflux Pump Inhibitors
This protocol helps determine if efflux pumps are limiting the intracellular accumulation of your this compound reagent.
-
Cell Preparation: Seed cells in a 24-well plate.
-
Inhibitor Pre-incubation:
-
Prepare stock solutions of the efflux pump inhibitor(s) (e.g., verapamil, gemfibrozil).
-
Pre-incubate the cells with the inhibitor(s) at their effective concentration in cell culture medium for 1 hour at 37°C.
-
-
Co-incubation:
-
Add the this compound reagent to the medium containing the inhibitor at the desired concentration.
-
Incubate for the optimized time.
-
-
Click Reaction and Analysis:
-
Proceed with the click reaction, cell staining, and analysis as described in Protocol 1.
-
Compare the fluorescence intensity of cells treated with the inhibitor to those without to determine the effect of efflux pump inhibition. An increase in fluorescence in the presence of the inhibitor suggests that your reagent is a substrate for that efflux pump.
-
References
- 1. Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Multidrug Efflux Pump Inhibitors by a New Method Using Microfluidic Channels | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Copper Catalyst Toxicity in SPC-Alkyne Labeling
Welcome to the technical support center for Strain-Promoted Cycloaddition (SPC)-Alkyne Labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing copper catalyst toxicity during your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toxicity in copper-catalyzed SPC-alkyne labeling?
A1: The primary cause of toxicity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the copper catalyst itself.[1][2][3][4] Copper(I) can generate reactive oxygen species (ROS) in the presence of oxygen, which can damage cellular components like proteins, lipids, and nucleic acids, ultimately leading to cytotoxicity.[5][6]
Q2: How can I reduce copper-induced toxicity in my live-cell labeling experiments?
A2: Several strategies can be employed to minimize copper toxicity:
-
Use Copper Chelating Ligands: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA, and bis-L-histidine are highly recommended.[1][5] These ligands accelerate the reaction and act as sacrificial reductants, protecting cells from ROS.[5][7]
-
Optimize Copper Concentration: Use the lowest possible concentration of copper that still provides a sufficient signal. Concentrations as low as 10–40 µM have been shown to be effective, especially when using copper-chelating azides.[5]
-
Employ Copper-Chelating Azides: Azides containing a picolyl moiety can chelate copper, which significantly enhances the reaction kinetics.[5][8] This allows for a reduction in the required copper concentration without sacrificing signal intensity.[5]
-
Consider Copper-Free Click Chemistry: For highly sensitive applications or when copper toxicity cannot be sufficiently mitigated, strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative that does not require a copper catalyst.[9][10][11]
Q3: What are the advantages of using a copper-chelating ligand like THPTA?
A3: THPTA is a water-soluble ligand that offers several benefits for live-cell CuAAC reactions:
-
Accelerates the Reaction: It stabilizes the catalytically active Cu(I) oxidation state, leading to faster reaction kinetics.[5][7]
-
Reduces Toxicity: THPTA protects cells from oxidative damage by scavenging reactive oxygen species generated by the copper catalyst.[7][12]
-
Improves Biocompatibility: Its water solubility makes it well-suited for biological experiments.[13]
Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell labeling?
A4: Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a widely used alternative.[9][10] This method utilizes strained cyclooctynes (e.g., DBCO, DIFO) that react efficiently with azides without the need for a metal catalyst, thereby eliminating concerns about copper toxicity.[9][10][14] However, the reaction kinetics of SPAAC may be slower than the fastest copper-catalyzed reactions.[5]
Troubleshooting Guides
Issue 1: High Cell Death or Signs of Toxicity
| Possible Cause | Recommended Solution |
| High Copper Concentration | Titrate the copper sulfate concentration down to the lowest effective level. Start with a range of 10-50 µM and optimize for your specific cell type and application.[3][5] |
| Absence or Insufficient Ligand | Always use a copper-chelating ligand like THPTA. A 5:1 ligand-to-copper molar ratio is often recommended to ensure full chelation and protection.[3][12] |
| Oxidative Stress | Ensure a fresh solution of a reducing agent like sodium ascorbate is used to maintain copper in the Cu(I) state and minimize ROS production.[15] Consider adding aminoguanidine to scavenge harmful ascorbate byproducts.[3][12] |
| Extended Incubation Time | Minimize the incubation time of the click reaction components with the cells. Reaction times as short as 1-5 minutes can be sufficient with optimized conditions.[3] |
| Inherent Cell Sensitivity | Some cell lines are more sensitive to copper. If optimization fails, consider switching to a copper-free click chemistry method like SPAAC.[9][10] |
Issue 2: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient Click Reaction | Increase the concentration of the azide- or alkyne-containing probe.[16][17] Ensure the copper catalyst is active by using a fresh solution of sodium ascorbate to reduce Cu(II) to Cu(I).[13] |
| Low Incorporation of Metabolic Label | Optimize the concentration and incubation time of the metabolic label (e.g., Ac4ManNAz).[18] Ensure the metabolic labeling step is sufficient before performing the click reaction. |
| Inaccessible Alkyne/Azide Groups | For membrane-bound or intracellular targets, ensure your probe can penetrate the cell and that the reactive group is accessible. Using reporters with optimized spacer arms can improve accessibility.[8] |
| Inactivated Copper Catalyst | Thiols from proteins (like glutathione) can deactivate the copper catalyst.[19][20] If labeling intracellularly, consider methods to transiently reduce intracellular thiol levels or use a higher catalyst concentration.[19][20] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your fluorescent probe, copper, and ligand to find the optimal balance for signal intensity.[16] |
Issue 3: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Non-specific Binding of Fluorescent Probe | Decrease the concentration of the fluorescent azide/alkyne probe.[16][17] Include additional washing steps after the click reaction to remove unbound probe.[21] |
| Cellular Autofluorescence | Image cells in a low-background imaging medium, such as FluoroBrite DMEM.[21] Use appropriate spectral filtering and controls to subtract autofluorescence. |
| Precipitation of Reagents | Ensure all components are fully dissolved before adding them to the cells. Prepare fresh solutions, especially for sodium ascorbate.[13] |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare solutions. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC Labeling
| Reagent | Typical Concentration Range | Reference |
| Copper (II) Sulfate (CuSO₄) | 10 µM - 100 µM | [5][12] |
| THPTA Ligand | 50 µM - 500 µM (Maintain 5:1 ratio with CuSO₄) | [3][12] |
| Sodium Ascorbate | 2.5 mM | [3][12] |
| Alkyne/Azide Probe | 2 µM - 50 µM | [16][17] |
| Aminoguanidine (optional) | 1 mM | [3][12] |
Table 2: Comparison of Cell Viability with Different Copper Catalyst Systems
| Cell Line | Copper Concentration | Ligand | Cell Viability | Reference |
| OVCAR5 | 100 µM | Ligand with cell-penetrating peptide | 75% | [19] |
| HeLa, CHO, Jurkat | 100 µM | THPTA (5:1 ratio) | Viability preserved | [12] |
| Human Hepatoma | Micromolar | Cu(I)-l-histidine | Effective labeling, no toxicity | [1] |
Experimental Protocols
Protocol 1: General Live-Cell Surface Labeling using CuAAC
This protocol is adapted from established methods for labeling cell-surface glycans.[3][12]
-
Metabolic Labeling:
-
Seed cells on glass-bottom dishes and culture overnight.
-
Incubate cells with an azide-modified sugar (e.g., 50 µM Ac₄ManNAz) in growth medium for 48 hours to allow for metabolic incorporation into cell-surface glycans.[12]
-
-
Preparation of Click Reaction Cocktail (on ice):
-
In a microfuge tube, prepare the reaction cocktail in DPBS. For a final volume of 1 mL, add the components in the following order:
-
Add a freshly prepared solution of sodium ascorbate to a final concentration of 2.5 mM immediately before adding to cells.[3][12]
-
Incubate the reaction mixture on ice for 10 minutes.[3]
-
-
Labeling Reaction:
-
Wash the cells twice with cold DPBS.
-
Add the click reaction cocktail to the cells and incubate at 4°C for 1-5 minutes.[3]
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with cold DPBS.
-
Add imaging medium to the cells.
-
If desired, fix the cells and stain nuclei with DAPI.
-
Image the cells using fluorescence microscopy.
-
Protocol 2: Cell Viability Assay to Assess Copper Toxicity
This protocol allows for the quantitative assessment of cytotoxicity from the click reaction components.[3]
-
Cell Seeding:
-
Seed cells in a 96-well plate and incubate for 24-48 hours.
-
-
Preparation of Test Solutions:
-
Prepare a series of click reaction cocktails as described in Protocol 1, but with varying concentrations of CuSO₄ (e.g., 0, 10, 25, 50, 100 µM) while maintaining the 5:1 THPTA to copper ratio.
-
-
Cell Treatment:
-
Wash the cells twice with DPBS.
-
Add the different test solutions to the wells and incubate for the desired reaction time (e.g., 10 minutes) at 4°C.
-
-
Viability Assessment:
-
Remove the treatment solutions and wash the cells.
-
Add fresh growth medium and return the plate to the incubator for 24 hours.
-
Assess cell viability using a standard method such as an MTT assay.[1]
-
Visualizations
Caption: Workflow for live-cell surface labeling using CuAAC.
Caption: Strategies to mitigate copper catalyst toxicity.
Caption: Pathway of copper-induced cytotoxicity and THPTA-mediated protection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 11. 无铜点击化学 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating SPC-Alkyne Labeled Protein Identification: A Comparison of Western Blot and Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of proteins labeled with SPC-alkyne, comparing the utility of Western blot and orthogonal mass spectrometry approaches. This guide provides detailed experimental protocols, quantitative data comparison, and visual workflows to aid in selecting the appropriate validation strategy.
The covalent labeling of proteins with chemical probes is a powerful technique for studying protein function, interactions, and localization. This compound, an alkynyl derivative, has emerged as a valuable tool for protein labeling, notably for its role in modulating cellular signaling pathways such as the NFAT pathway through the suppression of IL-2 production. However, the successful identification of these labeled proteins requires rigorous validation to ensure the specificity and accuracy of the findings. This guide provides a comparative overview of two key validation methods: the traditional Western blot and the increasingly utilized orthogonal approach of mass spectrometry.
Comparing Validation Methodologies: Western Blot vs. Mass Spectrometry
Western blotting is a widely used technique for the detection and semi-quantitative analysis of specific proteins in a complex mixture. In the context of this compound labeled proteins, this method typically involves a "click" reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne group, followed by immunodetection of the tagged protein. While Western blotting is accessible and provides valuable qualitative and semi-quantitative data, mass spectrometry offers a more comprehensive and quantitative orthogonal validation.
Mass spectrometry can identify and quantify labeled proteins with high specificity and sensitivity, often without the need for specific antibodies. This is particularly advantageous when antibodies for the protein of interest are not available or lack specificity. Furthermore, mass spectrometry can pinpoint the exact site of modification on the protein, providing a level of detail unattainable with Western blotting.
Here, we present a summary of the key performance characteristics of each method for the validation of labeled proteins.
| Feature | Western Blot with Click Chemistry | Mass Spectrometry |
| Principle | Immunoassay detection of a reporter-tagged alkyne-labeled protein following size-based separation. | Identification and quantification of peptides from labeled proteins based on mass-to-charge ratio. |
| Specificity | Dependent on the specificity of the primary antibody to the protein of interest. | High, based on the unique mass of the protein's peptides. Can identify the precise site of labeling. |
| Sensitivity | Picogram to nanogram range, depending on the antibody and detection method. | Femtomole to attomole range, depending on the instrument and sample complexity. |
| Quantification | Semi-quantitative (relative abundance based on band intensity). | Quantitative (relative or absolute quantification using isotopic labeling or label-free methods). |
| Throughput | Low to moderate; typically one protein at a time. | High; can identify and quantify thousands of proteins in a single run. |
| Requirement for Antibodies | Yes, a specific primary antibody is required. | No, identification is based on peptide fragmentation patterns. |
| Confirmation of Labeling | Indirectly confirms the presence of the label on the protein of interest. | Directly identifies the labeled peptide and the site of modification. |
Experimental Workflows and Protocols
To effectively validate the identification of an this compound labeled protein, a systematic experimental approach is necessary. This typically involves cell culture and labeling, protein extraction, a click chemistry reaction to attach a reporter tag, and subsequent analysis by Western blot and/or mass spectrometry.
Caption: Workflow for labeling, processing, and validating this compound tagged proteins.
Detailed Experimental Protocols
1. This compound Labeling of Cellular Proteins
This protocol provides a general guideline for labeling proteins in cultured cells with this compound. Optimization may be required depending on the cell type and experimental goals.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: On the following day, replace the medium with fresh medium containing the desired concentration of this compound (typically in the low micromolar range). The optimal concentration and incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotin Tagging
This protocol describes the "click" reaction to attach a biotin tag to the this compound labeled proteins for subsequent detection.
-
Reagent Preparation:
-
Biotin-Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water (freshly made).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.
-
-
Click Reaction:
-
To 100 µg of protein lysate in a microcentrifuge tube, add the following reagents in order, vortexing after each addition:
-
Biotin-Azide to a final concentration of 100 µM.
-
TBTA to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
3. Western Blot Analysis of Biotinylated Proteins
-
Sample Preparation: Add 4x Laemmli sample buffer to the biotinylated protein lysate and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel suitable for the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody against the host species of the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Streptavidin Blot (for total labeled proteins): To visualize all biotinylated proteins, after the blocking step, incubate the membrane with HRP-conjugated streptavidin for 1 hour at room temperature, followed by washing and ECL detection.
4. Mass Spectrometry Analysis of Labeled Proteins
-
Sample Preparation: The biotinylated protein sample can be prepared for mass spectrometry in two ways:
-
In-gel digestion: Run the sample on an SDS-PAGE gel, excise the band corresponding to the protein of interest, and perform in-gel tryptic digestion.
-
On-bead digestion: Capture the biotinylated proteins on streptavidin-coated beads, wash extensively, and perform on-bead tryptic digestion.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins and the specific peptides containing the this compound modification (identified by the mass shift from the biotin tag).
This compound and the NFAT Signaling Pathway
This compound has been shown to suppress the production of Interleukin-2 (IL-2), a key cytokine in the immune response, by inhibiting the activity of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. The calcineurin-NFAT signaling pathway is a critical regulator of T-cell activation and IL-2 gene transcription.
Caption: Calcineurin-NFAT pathway leading to IL-2 production and the inhibitory role of this compound.
Conclusion
The validation of this compound labeled protein identification is a critical step in ensuring the reliability of experimental findings. While Western blotting provides a valuable and accessible method for initial validation, its reliance on antibody specificity and its semi-quantitative nature can be limiting. Mass spectrometry offers a powerful orthogonal approach, providing highly specific and quantitative data, including the precise site of protein modification. The choice of validation method will depend on the specific research question, available resources, and the desired level of detail. For robust and comprehensive validation, a combination of both Western blotting and mass spectrometry is recommended, providing complementary information and strengthening the confidence in the identified this compound labeled proteins.
A Comparative Guide to SPC-Alkyne and DBCO-Alkyne for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry for in vivo imaging, the choice of a suitable chemical reporter is paramount. This guide provides a comprehensive comparison of two alkyne-based probes: the well-established dibenzocyclooctyne (DBCO) and the lesser-known SPC-alkyne. This comparison is based on available experimental data concerning their performance, with a focus on reaction kinetics, stability, and biocompatibility.
Executive Summary
Dibenzocyclooctyne (DBCO) is a cornerstone of copper-free click chemistry, renowned for its high reactivity and stability in biological environments, making it a reliable choice for in vivo imaging. In contrast, this compound, while also an alkynyl derivative, is primarily characterized in the available literature by its biological activity, specifically the suppression of Interleukin-2 (IL-2) production and associated signaling pathways. Crucially, there is a notable absence of published data on the performance of this compound in in vivo imaging applications. This guide, therefore, presents a detailed analysis of DBCO-alkyne, supported by extensive experimental evidence, and offers a profile of this compound based on its known characteristics, highlighting the current knowledge gaps for its use as a bioorthogonal imaging tool.
Performance Comparison: this compound vs. DBCO-Alkyne
The following tables summarize the key performance indicators for both alkynes. Data for DBCO-alkyne is collated from multiple in vivo and in vitro studies. Information for this compound is limited to its reported biological activity, as in vivo imaging performance data is not currently available in the public domain.
| Feature | This compound | DBCO-Alkyne | References |
| Reaction Kinetics (with azides) | Data not available | Fast, with second-order rate constants typically in the range of 10-2 to 1 M-1s-1 for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] | |
| In Vivo Stability | Data not available | Generally stable in biological media, though some degradation has been observed in the endolysosomal environment of phagocytes.[3] | |
| Biocompatibility & Toxicity | Known to suppress IL-2 production and AP-1 and NFAT reporters, suggesting potential immunomodulatory effects. In vivo toxicity for imaging applications is uncharacterized. | Generally considered biocompatible and non-toxic for in vivo imaging applications.[] | |
| Signal-to-Noise Ratio (SNR) in Imaging | Data not available | High SNR is achievable in fluorescence imaging due to the bioorthogonal nature of the reaction, minimizing background signal. |
Detailed Methodologies
In Vivo Imaging with DBCO-Alkyne: A General Protocol
The following protocol outlines a typical workflow for in vivo fluorescence imaging using a DBCO-functionalized probe.
1. Probe Administration:
-
A fluorescently-labeled DBCO conjugate is administered to the subject, typically via intravenous injection. The dosage and formulation will depend on the specific probe and animal model.
2. Bioorthogonal Reaction:
-
The DBCO-probe circulates and reacts with azide-modified target molecules in vivo through SPAAC.
3. Imaging:
-
After a predetermined time to allow for reaction and clearance of unbound probe, the subject is imaged using a suitable in vivo imaging system (e.g., IVIS).
-
The signal-to-noise ratio (SNR) is a key metric for evaluating image quality and can be defined as the ratio of the mean signal intensity in the region of interest to the standard deviation of the background signal.[5][6]
4. Data Analysis:
-
Image analysis software is used to quantify the fluorescent signal in the target tissues.
Signaling Pathways and Experimental Workflows
DBCO-Alkyne in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental principle behind the use of DBCO-alkyne in bioorthogonal imaging is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a type of copper-free click chemistry.
Potential Biological Interference of this compound
The reported biological activity of this compound, specifically its ability to suppress IL-2 production and related signaling pathways, introduces a significant consideration for its use as a bioorthogonal probe. This activity suggests that this compound is not biologically inert and could perturb the very systems under investigation.
Conclusion
Based on the currently available scientific literature, DBCO-alkyne stands as the demonstrably superior choice for in vivo imaging applications due to its well-characterized high reactivity in SPAAC, proven biocompatibility, and extensive track record in a multitude of in vivo studies.
This compound, on the other hand, presents a significant unknown for in vivo imaging. Its reported immunomodulatory effects raise concerns about its bioorthogonality. For a chemical probe to be truly bioorthogonal, it should not interfere with biological processes. The observed suppression of key signaling pathways by this compound suggests it may not meet this critical criterion.
Recommendations for Researchers:
-
For reliable and well-documented in vivo bioorthogonal imaging, DBCO-alkyne is the recommended reagent.
-
Researchers considering the use of this compound for any application should be aware of its potential to modulate immune responses and should conduct thorough control experiments to assess its impact on the biological system of interest.
-
Further research is required to characterize the reaction kinetics, in vivo stability, and imaging performance of this compound before it can be considered a viable alternative to DBCO-alkyne for in vivo imaging.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Strained Alkynes for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the selection of a suitable bioorthogonal reaction is critical for the success of their experiments. Among the most powerful tools in this field is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. The kinetics of this reaction are paramount, dictating the efficiency and speed of labeling in complex biological environments. This guide provides an objective comparison of the reaction kinetics of various strained alkynes, with a focus on the performance of a symmetrical pyridyl-based cyclooctyne (SPC-alkyne) relative to other commonly used strained alkynes such as BCN, DIBO, and ADIBO.
The reactivity of strained alkynes in SPAAC is governed by the degree of ring strain and electronic factors. More strained cyclooctynes generally exhibit faster reaction rates with azides. The introduction of electron-withdrawing groups or fusion of aromatic rings to the cyclooctyne core can also modulate the reactivity.
Comparative Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of various strained alkynes with benzyl azide, a common model azide. This data allows for a direct comparison of their reaction speeds under similar conditions.
| Strained Alkyne | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reaction Conditions |
| This compound | Symmetrical Pyridyl-based Cyclooctyne | Data not available in published literature | - |
| BCN (Bicyclo[6.1.0]nonyne) | Image of BCN structure | ~0.1 - 0.9 | Various solvents (e.g., CH₃CN, DMSO, MeOH/H₂O) |
| DIBO (Dibenzocyclooctynol) | Image of DIBO structure | ~0.1 - 0.4 | Various solvents (e.g., CH₃CN, CD₃OD, MeOH) |
| ADIBO/DBCO (Azadibenzocyclooctyne) | Image of ADIBO/DBCO structure | ~0.3 - 1.0 | Various solvents (e.g., CH₃CN, DMSO, H₂O) |
Note: The reaction rates can vary depending on the specific isomer (e.g., endo/exo for BCN), the solvent, and the temperature. The values presented here are approximate ranges compiled from multiple sources for comparative purposes.
Experimental Protocol for Determining Reaction Kinetics
A common method for determining the second-order rate constant of a SPAAC reaction is through pseudo-first-order kinetics, monitored by techniques such as ¹H NMR spectroscopy or UV-Vis spectroscopy.
Materials:
-
Strained alkyne (e.g., this compound, BCN, DIBO, ADIBO)
-
Azide (e.g., benzyl azide)
-
Anhydrous solvent (e.g., deuterated acetonitrile (CD₃CN) for NMR, or a UV-transparent solvent for UV-Vis)
-
Internal standard for NMR (e.g., dimethyl sulfone)
-
NMR tubes or quartz cuvettes
-
NMR spectrometer or UV-Vis spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the strained alkyne in the chosen anhydrous solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the azide in the same solvent at a higher concentration (e.g., 100 mM).
-
If using NMR, prepare a stock solution of the internal standard.
-
-
Kinetic Measurement (NMR Method):
-
To an NMR tube, add a precise volume of the strained alkyne stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the alkyne relative to the internal standard.
-
Initiate the reaction by adding a precise volume of the azide stock solution to the NMR tube, ensuring a significant excess of the azide (at least 10-fold) to maintain pseudo-first-order conditions.
-
Quickly mix the solution and start acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of a characteristic proton signal of the strained alkyne over time by integrating it against the constant signal of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized alkyne concentration (ln([Alkyne]t/[Alkyne]₀)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the azide: k₂ = k_obs / [Azide].
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the reaction kinetics of a strained alkyne with an azide.
Caption: Workflow for determining SPAAC reaction kinetics.
Signaling Pathways and Logical Relationships
In the context of reaction kinetics, the fundamental relationship is governed by the rate law. For a second-order SPAAC reaction between a strained alkyne and an azide, the rate is directly proportional to the concentrations of both reactants. This relationship can be visualized as follows:
Caption: Factors influencing the rate of a SPAAC reaction.
Validating SPC-Alkyne Metabolic Labeling: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals utilizing SPC-alkyne metabolic labeling, rigorous validation through appropriate control experiments is paramount to ensure the specificity and reliability of their findings. This guide provides a comprehensive comparison of essential control experiments, alternative labeling methods, and their respective experimental protocols, supported by quantitative data and detailed workflow diagrams.
Metabolic labeling with SPC (S-propargyl-cysteine)-alkyne and other alkyne-modified metabolic precursors, followed by bioorthogonal click chemistry, is a powerful technique for studying the dynamics of newly synthesized biomolecules. However, to confidently attribute the observed signals to the specific metabolic incorporation of the alkyne probe, a series of control experiments are indispensable. These controls help to rule out non-specific binding, reagent-induced artifacts, and off-target effects.
Negative Controls: Establishing the Baseline
Negative controls are crucial for determining the background signal and ensuring that the observed fluorescence or enrichment is not due to non-specific interactions of the detection reagents.
Vehicle Control (e.g., DMSO)
The most fundamental negative control involves treating cells with the vehicle (e.g., DMSO) used to dissolve the this compound probe, but without the probe itself. This accounts for any effects the solvent may have on cell physiology or the subsequent click reaction.
Non-Alkyne Analog Control
A more stringent negative control is the use of a metabolite that is structurally similar to the alkyne-modified probe but lacks the alkyne group. For instance, when labeling glycoproteins with an alkyne-modified sugar, a natural, unmodified sugar like N-acetylmannosamine (ManNAc) can be used.[1] This control ensures that the signal is dependent on the presence of the alkyne handle.
Positive Controls: Confirming Successful Labeling
Positive controls are designed to confirm that the metabolic labeling and click chemistry are working as expected.
Inhibition of Endogenous Biosynthesis
In many cases, the efficiency of this compound incorporation can be enhanced by inhibiting the competing endogenous metabolic pathway. For example, when using alkyne-modified isoprenoid analogs for studying protein prenylation, pre-treatment with lovastatin, an inhibitor of the mevalonate pathway, can increase the uptake and incorporation of the alkyne probe.[2] This enhanced signal upon inhibition serves as a positive control for the labeling process.
Alternative Methods for Comparison
Comparing the results from this compound labeling with alternative techniques provides an additional layer of validation and can offer complementary information.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine.[3][4] By using an azide-modified metabolic precursor instead of an alkyne-modified one, researchers can perform a parallel labeling experiment and compare the results. This helps to ensure that the observed biological phenomena are not an artifact of the specific chemical reporter or ligation chemistry used.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a powerful quantitative proteomic technique that relies on metabolic incorporation of "heavy" and "light" amino acids.[5] Comparing the proteomic profile of cells labeled with this compound to those analyzed by SILAC can help to identify any potential biases or alterations in protein expression caused by the alkyne-labeling process itself.
Quantitative Data Comparison
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes from the described control experiments.
| Experiment | Description | Relative Fluorescence Intensity (Flow Cytometry) | Number of Identified Proteins (Mass Spectrometry) |
| This compound Labeling | Cells treated with this compound probe. | 100% | 500 |
| Negative Control: DMSO | Cells treated with vehicle only. | < 5% | < 20 |
| Negative Control: Non-Alkyne Analog | Cells treated with a similar, non-alkyne metabolite. | < 10% | < 30 |
| Positive Control: Lovastatin + this compound | Cells pre-treated with lovastatin, then this compound. | > 150% | > 600 |
| Alternative: Azide-Labeling + Staudinger Ligation | Cells treated with an azide-modified analog. | ~90% | ~480 |
| Alternative: SILAC | Quantitative proteomic analysis without chemical handles. | N/A | ~2000 |
Note: These values are illustrative and will vary depending on the specific experimental conditions, cell type, and probe used.
Experimental Protocols
Protocol 1: Negative Control - DMSO Treatment
-
Culture cells to the desired confluency.
-
Prepare the this compound working solution in culture medium.
-
Prepare a parallel control medium containing the same final concentration of DMSO as the this compound solution.
-
Replace the culture medium of the control group with the DMSO-containing medium.
-
Incubate for the same duration as the this compound labeled cells.
-
Proceed with the standard click chemistry reaction and analysis.
Protocol 2: Positive Control - Lovastatin Pre-treatment
-
Culture cells to the desired confluency.
-
Pre-treat the cells with an optimized concentration of lovastatin (e.g., 2 µM) for a specified duration (e.g., 24 hours).[2]
-
Remove the lovastatin-containing medium.
-
Add fresh medium containing the this compound probe.
-
Incubate for the desired labeling period.
-
Proceed with the click chemistry reaction and analysis.
Protocol 3: Staudinger Ligation
-
Synthesize or obtain the corresponding azide-modified metabolic precursor.
-
Metabolically label cells with the azide-modified probe under the same conditions as the this compound labeling.
-
Lyse the cells and prepare the proteome.
-
Instead of a click reaction with an alkyne-bearing reporter, perform the Staudinger ligation with a phosphine-functionalized reporter molecule (e.g., phosphine-biotin).[4]
-
Analyze the results using standard techniques (e.g., western blot, mass spectrometry).
Visualizing the Workflow and Potential Pitfalls
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound metabolic labeling and a potential signaling pathway that could be affected by the introduction of modified metabolites.
Figure 1. Experimental workflow for validating this compound metabolic labeling.
Figure 2. Potential perturbation of the Hexosamine Biosynthetic Pathway.
By implementing these control experiments and considering alternative labeling strategies, researchers can significantly increase the confidence in their this compound metabolic labeling results, leading to more robust and publishable findings. The provided protocols and diagrams serve as a starting point for designing a comprehensive validation strategy tailored to the specific biological question and experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin signaling requires glucose to promote lipid anabolism in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BCN-Alkyne and SPC-Alkyne Probes for Bioconjugation
In the realm of bioorthogonal chemistry, the choice of reactive probes is critical for the successful labeling and tracking of biomolecules in complex biological systems. Among the various tools available, strained alkynes have gained prominence for their ability to undergo rapid and specific reactions with azides in the absence of a toxic copper catalyst, a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides a detailed comparison of two alkyne probes: the well-established Bicyclononyne (BCN) and the more recently described SPC-alkyne.
Overview of BCN-Alkyne and this compound
BCN-alkyne (Bicyclo[6.1.0]non-4-yne) is a widely used cyclooctyne derivative in copper-free click chemistry. Its high ring strain enables fast reaction kinetics with azides, making it a popular choice for bioconjugation applications, including protein labeling, cell surface modification, and in vivo imaging.[1] BCN is valued for its high reactivity and relative stability in aqueous environments.[1]
This compound , on the other hand, appears to be a more specialized molecule. Based on available information, this compound (also referred to as compound 9 in some commercial contexts) is an alkynyl derivative with known bioactivity.[2][3] It has been shown to suppress the production of interleukin-2 (IL-2) and the activity of AP-1 and NFAT reporters, suggesting a role in modulating T cell activation.[2] While it possesses an alkyne group amenable to click chemistry, there is a notable lack of publicly available data on its performance as a bioorthogonal probe in head-to-head comparisons with established reagents like BCN. Its primary characterization in the scientific literature to date has been focused on its biological effects rather than its bioconjugation efficiency.
Quantitative Data Comparison
Due to the limited information on this compound's performance as a bioconjugation probe, a direct quantitative comparison of reaction kinetics and stability with BCN-alkyne is not feasible at this time. The following table summarizes the known properties of BCN-alkyne.
| Feature | BCN-Alkyne | This compound |
| Probe Type | Strained Cyclooctyne | Alkynyl Derivative |
| Primary Application | Bioorthogonal Chemistry, Bioconjugation | Bioactive Compound (immunosuppressive) |
| Reaction with Azides | Well-characterized, rapid kinetics | Presumed, but kinetic data is not readily available |
| Hydrophilicity | High, well-suited for aqueous bioconjugations[1] | Data not available |
| Stability | Generally stable in aqueous buffers[4] | Data not available |
Experimental Protocols
Below are detailed methodologies for key experiments involving BCN-alkyne in bioconjugation.
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with BCN-Alkyne
Objective: To covalently attach a BCN-alkyne probe to a protein containing an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
BCN-alkyne probe (e.g., BCN-NHS ester for labeling primary amines, or other activated forms)
-
Dimethyl sulfoxide (DMSO) for dissolving the BCN-alkyne probe
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Prepare the BCN-alkyne solution: Dissolve the BCN-alkyne probe in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.
-
Initiate the reaction: Add a 10- to 20-fold molar excess of the BCN-alkyne stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the unreacted BCN-alkyne probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the concentration of the labeled protein using a standard protein assay. The degree of labeling can be assessed by methods such as mass spectrometry or UV-Vis spectroscopy if the BCN-alkyne probe contains a chromophore.
Protocol 2: Monitoring the Reaction Kinetics of BCN-Alkyne with an Azide
Objective: To determine the second-order rate constant of the reaction between BCN-alkyne and an azide-containing molecule.
Materials:
-
BCN-alkyne derivative
-
Azide-containing molecule (e.g., benzyl azide)
-
An appropriate solvent (e.g., acetonitrile, DMSO, or an aqueous buffer)
-
NMR spectrometer or a UV-Vis spectrophotometer (if one of the reactants or the product has a distinct absorbance profile)
Procedure:
-
Prepare stock solutions: Prepare stock solutions of the BCN-alkyne and the azide in the chosen solvent at known concentrations.
-
Reaction initiation: Mix equal volumes of the BCN-alkyne and azide solutions in the reaction vessel (e.g., an NMR tube or a cuvette).
-
Data acquisition: Immediately begin acquiring data over time. For NMR, this would involve taking spectra at regular intervals to monitor the disappearance of reactant peaks and the appearance of product peaks. For UV-Vis spectroscopy, monitor the change in absorbance at a specific wavelength.
-
Data analysis: Plot the concentration of one of the reactants versus time. The data can then be fitted to a second-order rate equation to determine the rate constant (k).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for labeling an azide-modified protein with a BCN-alkyne probe.
Caption: The reported inhibitory effect of this compound on the NFAT and AP-1 signaling pathways, leading to reduced IL-2 production.
Conclusion
References
A Head-to-Head Comparison: SPC-Alkyne Labeling vs. Antibody-Based Protein Analysis
In the dynamic fields of proteomics and drug development, the accurate detection and quantification of proteins are paramount. While classic antibody-based methods have long been the gold standard, newer techniques like bioorthogonal non-canonical amino acid tagging (BONCAT) utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPC-alkyne) labeling offer a powerful alternative. This guide provides a comprehensive cross-validation of this compound labeling with traditional antibody-based methods, offering researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data.
At a Glance: Key Performance Metrics
The choice between this compound labeling and antibody-based methods often depends on the specific experimental goals, the nature of the target protein, and the availability of suitable reagents. Here is a summary of key performance indicators for each technique.
| Feature | This compound Labeling (e.g., BONCAT) | Antibody-Based Methods (e.g., Western Blot) |
| Specificity | High; relies on the bioorthogonal reaction between the alkyne and azide, which is absent in most biological systems.[1][2] | Variable; dependent on the quality and specificity of the primary antibody, with potential for off-target binding. |
| Scope | Global; labels all newly synthesized proteins, enabling unbiased discovery proteomics. | Targeted; detects a single, specific protein of interest. |
| Temporal Resolution | High; allows for the analysis of protein synthesis within a defined time window ("pulse-chase" experiments).[3][4] | Limited; typically measures the total steady-state level of a protein at a single time point. |
| Dependence on Reagents | Independent of protein-specific reagents for initial labeling. | Entirely dependent on the availability and validation of a high-quality primary antibody for the target protein. |
| Quantification | Can be quantitative, especially when coupled with mass spectrometry and isotopic labeling (e.g., QBONCAT).[5][6] | Can be semi-quantitative to quantitative, but requires careful optimization and normalization.[7][8] |
| Validation | Often validated with antibody-based methods like Western blotting.[3][5] | Requires extensive validation to ensure specificity and rule out cross-reactivity. |
Experimental Workflows: A Visual Guide
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for this compound labeling and quantitative Western blotting.
Head-to-Head: A Case Study in Protein Synthesis Analysis
To provide a direct comparison, consider a study investigating changes in protein synthesis in response to a specific cellular stress. Here, we outline the experimental protocols and potential quantitative outcomes for both this compound labeling and Western blotting.
Experimental Protocols
This compound Labeling (BONCAT Protocol)
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a methionine-free medium for a short period to deplete endogenous methionine.
-
Introduce a medium containing an alkyne-functionalized methionine analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), for a defined "pulse" period (e.g., 1-4 hours).[9]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove excess alkyne-amino acid.
-
Lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer without primary amines like Tris).
-
Determine the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate, add the click chemistry reaction cocktail. This typically includes a copper(I) catalyst (for CuAAC) or a cyclooctyne (for SPC), a copper-chelating ligand, a reducing agent, and an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).[2]
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
-
Analysis:
-
For fluorescently tagged proteins, analyze the sample directly via in-gel fluorescence scanning or SDS-PAGE followed by fluorescence imaging.
-
For biotin-tagged proteins, perform an enrichment step using streptavidin-coated beads, followed by on-bead digestion and analysis by mass spectrometry for protein identification and quantification. Alternatively, the enriched proteins can be eluted and analyzed by Western blot using an anti-biotin antibody.
-
Quantitative Western Blotting Protocol
-
Sample Preparation:
-
Culture and treat cells as in the this compound labeling experiment.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest at an optimized dilution.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, which is directed against the host species of the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
-
Signal Detection and Quantification:
-
For HRP-conjugated secondary antibodies, add a chemiluminescent substrate and capture the signal using a CCD camera-based imager.
-
For fluorescently-conjugated secondary antibodies, image the membrane using a fluorescent imager at the appropriate excitation and emission wavelengths.
-
Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein like GAPDH or total protein stain) to account for variations in sample loading.
-
Data Presentation: A Comparative Analysis
The following tables illustrate the type of quantitative data that can be obtained from each method.
Table 1: Comparison of Detection Sensitivity and Dynamic Range
| Parameter | This compound Labeling with Fluorescence Detection | Quantitative Western Blot with Chemiluminescence |
| Limit of Detection (LOD) | Low femtomole range.[1] | Picogram to low nanogram range, dependent on antibody affinity. |
| Linear Dynamic Range | Typically broad, can span several orders of magnitude. | Narrower, prone to signal saturation with highly abundant proteins. |
| Signal-to-Noise Ratio | Generally high due to the bioorthogonal nature of the reaction. | Variable, can be affected by non-specific antibody binding and background from the membrane or blocking agents. |
Table 2: Cross-Validation of Protein Expression Changes
In a hypothetical experiment where a specific protein, "Protein X," is upregulated in response to a drug treatment, the following data could be generated:
| Method | Control (Relative Units) | Treated (Relative Units) | Fold Change (Treated/Control) |
| This compound Labeling (via Mass Spectrometry) | 100 | 250 | 2.5 |
| Quantitative Western Blot | 1.0 | 2.3 | 2.3 |
In this example, the fold-change in the expression of "Protein X" as measured by both methods is comparable, demonstrating a good correlation between the two techniques. Studies have shown that Western blotting can be used to validate the results obtained from BONCAT experiments.[3][5]
Signaling Pathways and Logical Relationships
The interplay between global protein synthesis and the regulation of specific signaling pathways is a key area of research. This compound labeling can provide a broad overview of translational responses, while antibody-based methods can dissect the activation of specific pathway components.
Conclusion
Both this compound labeling and antibody-based methods are powerful tools for protein analysis, each with its own set of strengths and limitations. This compound labeling, particularly through techniques like BONCAT, excels in the global, unbiased analysis of newly synthesized proteins with high temporal resolution. This makes it an ideal choice for discovery-based proteomics and for studying dynamic cellular processes.
Antibody-based methods, such as Western blotting, remain indispensable for the targeted, specific detection and quantification of individual proteins. They are often used to validate findings from global proteomic studies and are well-suited for hypothesis-driven research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. licorbio.com [licorbio.com]
- 9. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle of Brightness: Comparing Fluorescent Azides for SPC-Alkyne Labeling
For researchers, scientists, and drug development professionals navigating the vibrant landscape of bioorthogonal chemistry, the selection of the optimal fluorescent azide for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (SPC-alkynes) is a critical decision. This guide provides a comprehensive side-by-side comparison of commercially available fluorescent azides, offering quantitative performance data, detailed experimental protocols, and visual workflows to inform your selection process and accelerate your research.
The SPAAC reaction, a cornerstone of "click chemistry," allows for the covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts[1][2]. The choice of the fluorescent azide partner in this reaction significantly impacts the sensitivity, resolution, and success of imaging and detection experiments. Key performance indicators for these probes include their intrinsic brightness, a function of both molar extinction coefficient and quantum yield, and their reaction kinetics with the chosen SPC-alkyne.
Quantitative Comparison of Fluorescent Azides
To facilitate a direct comparison, the following table summarizes the key photophysical properties of a selection of commercially available fluorescent azides. "Brightness" is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield, providing a standardized metric for comparing the signal intensity of different fluorophores[3].
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Green Emitting | |||||
| BP Fluor 488 Azide[4] | 499 | 520 | 73,000 | 0.92 | 67,160 |
| Alexa Fluor® 488 Azide[1] | 495 | 519 | 71,000 | 0.92 | 65,320 |
| Fluorescein-PEG4-azide[5] | 494 | 517 | N/A | N/A | N/A |
| BODIPY™ FL Azide[6][7] | ~503 | ~512 | >80,000 | ~0.9 | >72,000 |
| Orange/Red Emitting | |||||
| AF 555 azide[8] | 552 | 566 | 152,000 | 0.14 | 21,280 |
| Cy3® Azide[9][10][11] | 555 | 569-570 | 150,000 | 0.09-0.15 | 13,500 - 22,500 |
| 5-TAMRA Azide[12][13] | 541-546 | 567-579 | 84,000-91,000 | 0.1 | 8,400 - 9,100 |
| AF 594 azide[14] | 586 | 613 | 105,000 | 0.77 | 80,850 |
| Far-Red/Near-Infrared Emitting | |||||
| AF 647 azide[15] | 655 | 680 | 191,800 | 0.15 | 28,770 |
| Alexa Fluor® 647 Azide[16] | 650 | 665 | 239,000 | 0.33 | 78,870 |
| Cy5® Azide[17][18] | 646-651 | 662-670 | 250,000 | 0.2 | 50,000 |
| Blue Emitting | |||||
| AMCA azide[19] | 348 | 435 | 17,400 | 0.91 | 15,834 |
Reaction Kinetics with SPC-Alkynes
The reactivity of the azide itself can be tuned. For instance, electron-withdrawing groups on the azide can modulate reactivity. The choice of the cyclooctyne is also paramount, with different generations and structures (e.g., DBCO, BCN, DIFO) exhibiting vastly different reaction kinetics[20]. Generally, DBCO is among the most reactive cyclooctynes for SPAAC reactions[21]. The reaction between 8-azidoadenosine and a cyclooctyne has been reported to have a second-order rate constant of 0.11 M⁻¹s⁻¹[22].
Experimental Protocols
General Protocol for SPAAC Labeling of Proteins in Live Cells
This protocol provides a general workflow for labeling a protein of interest (POI) on the surface of live mammalian cells using a fluorescent azide and an this compound-modified amino acid.
-
Cell Culture and Transfection:
-
Culture mammalian cells to the desired confluency.
-
Transfect cells with a plasmid encoding the protein of interest (POI) containing an unnatural amino acid with a strained alkyne (e.g., via amber suppression).
-
Allow cells to express the POI for 24-48 hours.
-
-
Fluorescent Azide Labeling:
-
Prepare a stock solution of the fluorescent azide in a suitable solvent (e.g., DMSO).
-
Dilute the fluorescent azide stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and add the medium containing the fluorescent azide.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Aspirate the labeling medium.
-
Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound fluorescent azide.
-
Add fresh medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol for Determining SPAAC Reaction Kinetics via Fluorescence
The reaction kinetics of a fluorescent azide with an this compound can be determined by monitoring the change in fluorescence over time.
-
Reagent Preparation:
-
Prepare stock solutions of the fluorescent azide and the this compound in a suitable solvent (e.g., acetonitrile or a buffer).
-
Determine the precise concentrations of the stock solutions by UV-Vis spectrophotometry using the molar extinction coefficient of the alkyne.
-
-
Kinetic Measurement:
-
In a cuvette, mix the this compound solution with the solvent.
-
Place the cuvette in a temperature-controlled fluorometer.
-
Initiate the reaction by adding a small volume of the fluorescent azide stock solution to the cuvette and mix quickly.
-
Record the fluorescence intensity at the emission maximum of the fluorescent azide at regular time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of one reactant), plot the natural logarithm of the fluorescence intensity versus time.
-
The slope of the resulting linear fit will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Signaling Pathway Visualization: An Example
SPAAC-based labeling is a powerful tool to visualize and track biomolecules involved in various cellular signaling pathways. For example, it can be used to label and track the trafficking of a cell-surface receptor upon ligand binding.
Conclusion
The selection of a fluorescent azide for SPAAC labeling is a multifaceted decision that requires careful consideration of the specific application, the instrumentation available, and the properties of the target biomolecule. This guide provides a starting point for researchers by consolidating key quantitative data and outlining essential experimental protocols. By leveraging the information presented here, scientists can make more informed choices, leading to more robust and sensitive experimental outcomes in their exploration of complex biological systems.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. setabiomedicals.com [setabiomedicals.com]
- 3. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 4. BP Fluor 488 Azide, 1006592-63-7 | BroadPharm [broadpharm.com]
- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 6. BODIPY | AAT Bioquest [aatbio.com]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cyanine 3 azide [equivalent to Cy3® azide] | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. 5-TAMRA azide | AAT Bioquest [aatbio.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. cenmed.com [cenmed.com]
- 18. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 19. AMCA azide | BroadPharm [broadpharm.com]
- 20. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of SPC-Alkyne
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized reagents like SPC-alkyne is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, a valuable tool in bioconjugation and chemical biology. Adherence to these procedures is paramount for personnel safety and environmental protection.
Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all local, state, and federal regulations, as well as your institution's specific hazardous waste management protocols.
Quantitative Data for this compound Handling and Disposal
The following table summarizes key quantitative parameters for the safe management of this compound waste. These values are based on general laboratory practices for reactive organic compounds and should be confirmed against the manufacturer's specific recommendations.
| Parameter | Value/Specification | Source/Rationale |
| Waste Container Type | Borosilicate glass or other chemically resistant container | General laboratory practice to prevent reaction with the container. |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity | To allow for vapor expansion and prevent spills.[1][2] |
| Storage of Waste | In a designated, well-ventilated, cool, and dry area away from incompatible materials. | To minimize the risk of accidental reactions or degradation.[3] |
| pH of Aqueous Waste | Neutral (pH 6-8) before disposal | To prevent the release of acidic or basic waste into the environment. |
| Labeling Requirement | "Hazardous Waste," "Organic Waste," "this compound," and relevant hazard pictograms. | To ensure proper identification and handling by waste management personnel.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Attire: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
Gloves: Use compatible chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Wear safety goggles or a face shield.[4]
-
Work Area: Conduct all disposal procedures within a certified chemical fume hood to ensure adequate ventilation.[5]
II. Waste Segregation and Collection:
-
Non-Halogenated Organic Waste: Dispose of unused or residual this compound, as well as organic solvents (e.g., DMSO, DMF) used to dissolve it, in a designated non-halogenated organic waste container.[6]
-
Aqueous Waste: Collect any aqueous solutions containing this compound in a separate hazardous waste container. Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.[2] Sharps, such as needles or glass pipettes, must be placed in a puncture-resistant sharps container.[7]
III. Deactivation of Reactive Waste (if required and approved):
For certain reactive alkynes, a quenching step may be recommended to reduce hazards before collection by waste management services. This step should only be performed if you have the appropriate training, and it is an approved procedure by your institution's EHS office. A general procedure for quenching a reactive alkyne might involve slowly adding a mild reducing agent under an inert atmosphere, but this is highly compound-specific. Without a specific SDS for this compound, it is recommended to treat it as a stable chemical and dispose of it directly into the appropriate waste stream without chemical deactivation.
IV. Labeling and Storage of Waste Containers:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a list of all other components in the container (e.g., "Dimethyl sulfoxide"). Include the date the waste was first added to the container.
-
Storage: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.[1]
V. Arranging for Waste Pickup:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for your properly labeled and sealed waste containers. Follow their specific procedures for waste manifest documentation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. carlroth.com [carlroth.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. nipissingu.ca [nipissingu.ca]
- 7. finance.southtexascollege.edu [finance.southtexascollege.edu]
Personal protective equipment for handling SPC-alkyne
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling SPC-alkyne.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles whenever there is a risk of splashing or a highly exothermic reaction.[1][2] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection. For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material (e.g., butyl rubber).[1][3] Always inspect gloves for tears before use and never reuse disposable gloves.[4] |
| Body | Laboratory Coat | A clean, fully buttoned lab coat should be worn to protect the skin.[4] For handling flammable materials, a flame-retardant lab coat (e.g., Nomex®) is recommended.[1] |
| Feet | Closed-Toed Shoes | Shoes must cover the entire foot; open-toed shoes, sandals, or perforated shoes are not permitted in the laboratory.[1] |
| Respiratory | Fume Hood (Engineering Control) | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient, a respirator may be required, which necessitates a formal respiratory protection program.[1] |
Operational Plan: Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound during experimental procedures.
1. Preparation and Pre-Handling:
-
Review Safety Information: Before beginning work, review this guide and any available safety information, such as the Certificate of Analysis.[6]
-
Designate a Work Area: All work with this compound must be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before handling the compound.
-
Don PPE: Put on all required PPE as outlined in the table above.[4]
2. Handling the Compound:
-
Weighing and Transferring:
-
Perform all weighing and transfers of solid this compound within the fume hood to prevent inhalation of dust.
-
Use anti-static tools and equipment if the compound is a fine powder.
-
-
In Solution:
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.
1. Waste Segregation:
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvents used for rinsing glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Halogenated and non-halogenated solvent waste should be segregated.[9]
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the accumulation start date.[9]
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Final Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10][11]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. hsa.ie [hsa.ie]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 10. Dispose of Hazardous Waste [epa.ohio.gov]
- 11. Chemical Waste | Duke OESO [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
